Prolintane Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1-phenylpentan-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14;/h3-5,9-10,15H,2,6-8,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOFBBOQSMUYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
493-92-5 (Parent) | |
| Record name | Prolintane hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
253.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211-28-5 | |
| Record name | Prolintane hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolintane hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catovitan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prolintane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINTANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEG124534B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prolintane Hydrochloride: A Technical Whitepaper on its Mechanism of Action at the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Prolintane is a phenylalkylpyrrolidine derivative that acts as a central nervous system stimulant.[1][2] Its primary pharmacological effect is attributed to the inhibition of norepinephrine and dopamine reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] By impeding the reuptake of dopamine from the synaptic cleft, prolintane increases the extracellular concentration of this neurotransmitter, leading to enhanced dopaminergic signaling. This mechanism is shared by many therapeutic and illicit psychostimulants and is associated with increased alertness, energy, and in some cases, abuse potential.[3]
Mechanism of Action at the Dopamine Transporter
The dopamine transporter is a sodium-chloride dependent symporter responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic neurotransmission. Prolintane, as a dopamine reuptake inhibitor, is believed to bind to the DAT and competitively inhibit the binding and translocation of dopamine. This leads to a prolonged presence of dopamine in the synapse, thereby increasing the activation of postsynaptic dopamine receptors.
Signaling Pathway
The proposed mechanism of action of prolintane at the dopaminergic synapse is illustrated in the following signaling pathway diagram.
Figure 1: Proposed mechanism of prolintane at the dopaminergic synapse.
Quantitative Data
A thorough review of the scientific literature reveals a notable absence of published in vitro quantitative data regarding the binding affinity (Ki) and uptake inhibition potency (IC50) of prolintane at the human or rodent dopamine transporter. However, in vivo studies have provided indirect evidence of its effects on the dopamine system.
In Vivo Neurochemical and Behavioral Data
The following table summarizes key findings from in vivo studies on prolintane.
| Parameter | Species | Brain Region | Method | Results | Reference |
| Dopamine Metabolite Levels | Rat | Whole Brain | Spiperone-induced increase in 3,4-dihydroxyphenylacetic acid (DOPAC) | Prolintane (10 mg/kg, i.p.) significantly enhanced the spiperone-induced increase in DOPAC levels, suggesting increased dopamine turnover due to receptor blockade. | Fuller & Snoddy, 1979[3] |
| Extracellular Dopamine | Mouse | Striatum | In vivo microdialysis | A single injection of prolintane (20 mg/kg, i.p.) significantly increased extracellular dopamine levels. | Kang et al., 2022[4] |
| Locomotor Activity | Mouse | - | Open-field test | Acute prolintane (10 and 20 mg/kg, i.p.) increased locomotor activity. | Kang et al., 2022[4] |
| Rewarding Effects | Mouse | - | Conditioned Place Preference (CPP) | Prolintane (10 and 20 mg/kg, i.p.) produced significant drug-paired place preference. | Kang et al., 2022[4] |
| Reinforcing Effects | Mouse | - | Self-Administration (SA) | Mice self-administered prolintane intravenously (4 mg/kg/infusion), indicating reinforcing properties. | Kang et al., 2022[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited, as well as general protocols for standard in vitro assays relevant to the study of dopamine transporter inhibitors, are provided below.
In Vivo Microdialysis for Extracellular Dopamine Measurement (as per Kang et al., 2022)
This protocol describes the methodology used to measure extracellular dopamine levels in the striatum of mice following prolintane administration.
Figure 2: Experimental workflow for in vivo microdialysis.
-
Animals: Male C57BL/6 mice.
-
Surgery: Mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted targeting the striatum. Animals are allowed to recover for at least one week.
-
Microdialysis Probe: A microdialysis probe with a specific molecular weight cutoff membrane is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent dopamine degradation.
-
Drug Administration: After a stable baseline of dopamine is established, mice are injected intraperitoneally (i.p.) with prolintane hydrochloride or vehicle.
-
Analysis: The concentration of dopamine in the dialysate samples is determined by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Expression: Dopamine levels are typically expressed as a percentage of the average baseline concentration.
Dopamine Metabolite Analysis (based on Fuller & Snoddy, 1979)
This protocol outlines the method used to assess the effect of prolintane on dopamine turnover by measuring the concentration of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).
-
Animals: Male Wistar rats.
-
Drug Treatment: Rats are treated with the dopamine receptor antagonist spiperone to induce an increase in dopamine turnover. One hour later, rats are treated with this compound or vehicle.
-
Tissue Collection: At a specified time after prolintane administration (e.g., 1 hour), rats are euthanized, and their brains are rapidly removed and frozen.
-
Sample Preparation: Whole brains are homogenized in an acidic solution to precipitate proteins and stabilize DOPAC.
-
DOPAC Measurement: The concentration of DOPAC in the supernatant is determined using a suitable analytical method, such as liquid chromatography with electrochemical detection or fluorometry.
-
Data Analysis: The effect of prolintane is determined by comparing the DOPAC levels in the brains of rats treated with spiperone and prolintane to those treated with spiperone and vehicle.
General Protocol for In Vitro Dopamine Transporter Radioligand Binding Assay
Note: This is a general protocol and has not been specifically reported for prolintane. It is provided as a standard methodology for assessing the binding affinity of a compound for the dopamine transporter.
Figure 3: General workflow for a DAT radioligand binding assay.
-
Tissue/Cell Preparation: Membranes from a brain region rich in DAT (e.g., striatum) or from cells stably expressing the recombinant human dopamine transporter are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled ligand that binds with high affinity to the DAT (e.g., [3H]WIN 35,428 or [3H]GBR 12909) is used.
-
Assay: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (prolintane).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
General Protocol for In Vitro Synaptosomal [3H]Dopamine Uptake Inhibition Assay
Note: This is a general protocol and has not been specifically reported for prolintane. It is provided as a standard methodology for assessing the potency of a compound to inhibit dopamine uptake.
-
Synaptosome Preparation: Synaptosomes (resealed presynaptic nerve terminals) are prepared from a dopamine-rich brain region (e.g., striatum) by homogenization and differential centrifugation.
-
Assay Buffer: A physiological buffer containing appropriate ions and glucose is used.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (prolintane) or vehicle.
-
Uptake Initiation: [3H]Dopamine is added to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of [3H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting of the filters.
-
Data Analysis: Non-specific uptake is determined in the presence of a known DAT inhibitor or at 4°C. Specific uptake is calculated by subtracting non-specific uptake from total uptake. The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is determined by non-linear regression analysis.
Conclusion
This compound is a norepinephrine-dopamine reuptake inhibitor that exerts its stimulant effects by increasing the extracellular concentrations of these neurotransmitters. In vivo studies have demonstrated its ability to elevate extracellular dopamine levels in the striatum and to produce behavioral effects consistent with dopamine system activation, such as increased locomotor activity and reinforcement. However, there is a significant lack of publicly available in vitro data to quantify its direct interaction with the dopamine transporter. Future research employing radioligand binding and dopamine uptake inhibition assays will be crucial to fully characterize the pharmacological profile of prolintane at the DAT and to provide a more complete understanding of its mechanism of action. The detailed protocols provided herein offer a framework for such investigations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of prolintane on 3,4-dihydroxyphenylacetic acid concentration in rat brain after spiperone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Prolintane: A Technical Guide on a Norepinephrine-Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolintane is a stimulant of the phenylalkylpyrrolidine class, developed in the 1950s, that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Structurally similar to other psychostimulants such as pyrovalerone and methylphenidate, prolintane exhibits a pharmacological profile characterized by its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of prolintane, with a focus on its mechanism of action as an NDRI. Due to a scarcity of publicly available quantitative binding and reuptake inhibition data for prolintane itself, this guide incorporates data from structurally analogous compounds to provide a comparative and inferred pharmacological context. Detailed experimental protocols for key assays used in the characterization of NDRIs are also provided, alongside visualizations of the relevant signaling pathways.
Introduction
Prolintane (1-(1-phenylpentan-2-yl)pyrrolidine) is a central nervous system stimulant that was historically used for its energizing and concentration-enhancing effects.[1][2] Its mechanism of action is primarily attributed to the blockade of norepinephrine (NE) and dopamine (DA) reuptake by binding to their respective transporters, NET and DAT.[4][5] This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby potentiating noradrenergic and dopaminergic neurotransmission. The abuse potential of prolintane has been documented, a characteristic it shares with other NDRIs.[1][6] A comprehensive understanding of its pharmacological profile is crucial for both academic research and the development of novel therapeutics targeting the monoamine transporter systems.
Quantitative Pharmacological Data
Table 1: In Vitro Inhibition of Norepinephrine and Dopamine Transporters by Prolintane Analogs
| Compound | Transporter | IC50 (nM) | Assay System |
| α-PVP | NET | 14 - 70 | Rat brain synaptosomes / HEK293 cells |
| DAT | 13 - 80 | Rat brain synaptosomes / HEK293 cells | |
| Pyrovalerone | NET | 30 - 640 | HEK293 cells |
| DAT | 20 - 8700 | HEK293 cells | |
| MDPV | NET | 26 | Rat brain synaptosomes |
| DAT | 4.1 | Rat brain synaptosomes |
Data compiled from multiple sources.[7][8][9][10][11]
Table 2: Binding Affinities (Ki) of Prolintane Analogs at Monoamine Transporters
| Compound | Transporter | Ki (µM) |
| Pyrovalerone Derivatives | NET | 0.06 - 3.5 |
| DAT | 0.007 - 0.18 | |
| SERT | 2.9 - 12 |
Data represents a range for various pyrovalerone cathinones.[10]
In Vivo Pharmacological Effects
Animal studies have demonstrated the stimulatory effects of prolintane. In vivo microdialysis experiments in rodents have shown that prolintane administration leads to a significant elevation of extracellular dopamine levels in the striatum, which is consistent with its mechanism as a dopamine reuptake inhibitor.[6]
Table 3: In Vivo Effects of Prolintane on Neurotransmitter Levels
| Compound | Dosage | Effect | Brain Region | Species |
| Prolintane | 20 mg/kg, IP | Significantly increased extracellular dopamine | Striatum | Mouse |
Data from a study on the abuse potential of prolintane.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize norepinephrine-dopamine reuptake inhibitors like prolintane.
Radioligand Binding Assay for NET and DAT
This assay determines the binding affinity of a compound for the norepinephrine and dopamine transporters.
Workflow for Radioligand Binding Assay
References
- 1. Prolintane - Wikipedia [en.wikipedia.org]
- 2. Prolintane [medbox.iiab.me]
- 3. Pyrovalerone - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 10. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of Prolintane Hydrochloride: A Technical Guide for Laboratory Researchers
For research and developmental purposes only.
This technical guide provides an in-depth overview of various synthesis pathways for Prolintane Hydrochloride, a central nervous system stimulant and norepinephrine-dopamine reuptake inhibitor.[1][2] The information is intended for researchers, scientists, and drug development professionals.
Chemical Structure
Prolintane, chemically known as 1-(1-phenylpentan-2-yl)pyrrolidine, is a phenylalkylpyrrolidine derivative and a member of the amphetamine family.[2][3] Its hydrochloride salt is the common form used in pharmaceutical preparations.
Chemical Formula: C15H24ClN[3]
Molecular Weight: 253.81 g/mol [3]
IUPAC Name: 1-(1-phenylpentan-2-yl)pyrrolidine hydrochloride[3]
Synthesis Pathways
Several synthetic routes for Prolintane have been developed since its inception in the 1950s.[1][2] This guide details two prominent methods found in the scientific literature, along with a brief mention of older, less favorable techniques.
Synthesis from Allylbenzene
An alternative synthesis of Prolintane starting from the readily available and inexpensive allylbenzene has been reported.[1] This multi-step process involves key transformations including epoxidation, a Grignard reaction, a Mitsunobu reaction, and subsequent reductions.[1] The overall yield reported for this pathway is 32.3%.[1][4]
Experimental Protocol:
-
Epoxidation of Allylbenzene: Allylbenzene is reacted with meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide.[4]
-
Grignard Reaction: The epoxide is then opened using a Grignard reagent to introduce the propyl group.[1]
-
Mitsunobu Reaction: The resulting alcohol undergoes a Mitsunobu reaction with succinimide to install the nitrogen-containing ring precursor.[1][5]
-
Reductions: The intermediate is then subjected to reduction reactions, including the use of Lithium aluminum hydride (LiAlH4) to reduce the amide and catalytic hydrogenation (Pd/C) to reduce the olefin, yielding Prolintane.[1]
Quantitative Data:
| Step | Reactants | Reagents | Product | Yield (%) |
| 1 | Allylbenzene | m-CPBA | 2-(phenylmethyl)oxirane | 68 |
| 2 | 2-(phenylmethyl)oxirane | Vinyl magnesium chloride, THF | 1-phenylpent-4-en-2-ol | Not Specified |
| 3 | 1-phenylpent-4-en-2-ol | Succinimide, DIAD, PPh3 | 1-(1-benzylbut-3-enyl)pyrrolidine-2,5-dione | Not Specified |
| 4 | 1-(1-benzylbut-3-enyl)pyrrolidine-2,5-dione | LiAlH4 | 1-(1-benzylbut-3-en-1-yl)pyrrolidine | 76 |
| 5 | 1-(1-benzylbut-3-en-1-yl)pyrrolidine | Pd/C, H2 | Prolintane | 92 |
Data sourced from Mujahid, M. et al. (2019).[1]
Reaction Workflow:
Synthesis from Phenylacetyl Chloride
A more recent synthesis of Prolintane has been reported starting from commercially available phenylacetyl chloride.[6] This method involves the formation of a key ketone intermediate, followed by reduction, mesylation, and a final substitution reaction with pyrrolidine.[6]
Experimental Protocol:
-
Ketone Formation: Phenylacetyl chloride is reacted with propylmagnesium bromide in the presence of copper iodide (CuI) to form 1-phenylpentan-2-one.[6]
-
Reduction: The resulting ketone is reduced to the corresponding alcohol, 1-phenylpentan-2-ol, using sodium borohydride (NaBH4).[6]
-
Mesylation: The alcohol is then reacted with methanesulfonyl chloride to form a mesylate, which is a good leaving group.[6]
-
Substitution: The final step involves the substitution of the mesylate with pyrrolidine to yield Prolintane.[6] The product is then typically converted to its hydrochloride salt.
Quantitative Data:
| Step | Reactants | Reagents | Product | Yield (%) |
| 1 | Phenylacetyl chloride | Propylmagnesium bromide, CuI, THF | 1-phenylpentan-2-one | 71 |
| 2 | 1-phenylpentan-2-one | NaBH4, MeOH | 1-phenylpentan-2-ol | 94 |
| 3 | 1-phenylpentan-2-ol | Methanesulfonyl chloride, Triethylamine, CH2Cl2 | 1-phenylpentan-2-yl methanesulfonate | Very Good |
| 4 | 1-phenylpentan-2-yl methanesulfonate | Pyrrolidine | Prolintane | Not Specified |
Data sourced from Zeenath, S. F. et al. (2024).[6]
Reaction Workflow:
Older Synthesis Methods
Historically, other methods for the synthesis of Prolintane have been employed. These include:
-
Reaction of 2-oxo-1-phenylpentane with pyrrolidine: While seemingly straightforward, this method is noted to require an expensive starting material.[1][4]
-
Strecker's Synthesis: This classical method for amino acid synthesis can be adapted for Prolintane, but it involves the use of highly toxic potassium cyanide, which limits its practical application in many laboratory settings.[1][4]
Due to these disadvantages, the more modern approaches detailed above are generally preferred for their use of more accessible starting materials and avoidance of highly toxic reagents.
Conclusion
The synthesis of this compound can be achieved through multiple pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities and safety protocols. The methods starting from allylbenzene and phenylacetyl chloride represent more contemporary and advantageous approaches compared to older, more hazardous, or expensive routes. Researchers should carefully evaluate the experimental protocols and quantitative data before selecting a synthesis strategy.
References
An In-depth Technical Guide to Prolintane Hydrochloride for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolintane hydrochloride is a psychoactive compound that has been the subject of scientific interest due to its stimulant properties.[1][2] Developed in the 1950s, it is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), placing it in a class of compounds known for their effects on the central nervous system.[1][2] Structurally, it is a phenylalkylpyrrolidine derivative, sharing similarities with other stimulants like pyrovalerone.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and analytical methodologies related to this compound for research purposes.
Chemical Structure and Properties
This compound is the hydrochloride salt of prolintane. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Chemical Name | 1-(1-phenylpentan-2-yl)pyrrolidine;hydrochloride | [1] |
| Molecular Formula | C₁₅H₂₄ClN | [1] |
| Molecular Weight | 253.81 g/mol | [1][4] |
| Appearance | Solid | [2] |
| Melting Point | 133-134 °C | [5] |
| Predicted pKa | 10.46 | Predicted value |
| Predicted logP | 3.99 - 4.39 | Predicted value |
| Solubility | Soluble in DMSO | [4] |
Pharmacology
Mechanism of Action
This compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic neurotransmission.[6] This mechanism of action is responsible for its stimulant effects on the central nervous system.[7][8]
References
- 1. This compound | C15H24ClN | CID 14591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prolintane | C15H23N | CID 14592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
Prolintane: A Technical Whitepaper on its Historical Development and Original Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolintane, a phenyl-pyrrolidinyl-pentane derivative, is a central nervous system (CNS) stimulant developed in the 1950s.[1] It functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2] Historically, prolintane was utilized for its stimulant properties in the treatment of conditions such as narcolepsy, attention-deficit/hyperactivity disorder (ADHD), fatigue, and orthostatic hypotension, primarily in European, African, and Australian markets.[2] This technical guide provides a comprehensive overview of the historical development, original therapeutic uses, and underlying pharmacology of prolintane. It includes a detailed synthesis protocol, quantitative data on its metabolism and clinical effects, and a visual representation of its mechanism of action.
Historical Development
Prolintane was first synthesized in the 1950s and is structurally related to other CNS stimulants like pyrovalerone and methylphenidate.[1][2] Marketed under various trade names including Catovit, Promotil, and Villescon, it was recognized for its relatively mild stimulant effects compared to amphetamines.[2] Its primary mechanism of action was identified as the inhibition of norepinephrine and dopamine reuptake, which underpins its therapeutic applications.[2]
Original Therapeutic Uses
Prolintane was originally prescribed for a range of conditions requiring CNS stimulation. The typical therapeutic dosage ranged from 10-40 mg daily.[2]
-
Narcolepsy and ADHD: Due to its wakefulness-promoting and attention-enhancing effects, prolintane was used in the management of narcolepsy and ADHD.
-
Fatigue: Clinical studies demonstrated its efficacy in counteracting fatigue.
-
Orthostatic Hypotension: Prolintane was also employed to manage symptoms of orthostatic hypotension.
-
Antidepressant and Analeptic: It was marketed in Europe for its anti-fatigue properties as an antidepressant and as an analeptic agent.[2]
Pharmacology
Mechanism of Action
Prolintane acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT) on presynaptic neurons, it prevents the reuptake of norepinephrine and dopamine from the synaptic cleft. This leads to an increased concentration and prolonged action of these neurotransmitters on postsynaptic receptors, resulting in enhanced noradrenergic and dopaminergic signaling.[2]
Metabolism and Pharmacokinetics
The metabolism of prolintane in humans has been studied, with several metabolites identified in urine. The primary metabolic pathways involve hydroxylation of the phenyl ring and oxidation of the pyrrolidine ring. A significant metabolite is oxoprolintane.[3][4] Quantitative analysis of urinary metabolites after administration of racemic prolintane has been documented.[5]
Table 1: Quantitative Analysis of Prolintane Metabolites in Human Urine [5]
| Metabolite | Percentage of Dose Excreted in 24h Urine |
| Unchanged Prolintane | 1.5 - 4.5% |
| Oxoprolintane | 10.0 - 15.0% |
| Hydroxyphenyl-prolintane | 5.0 - 10.0% |
| Dihydroxyphenyl-prolintane | 1.0 - 3.0% |
| Phenyl-pyrrolidinyl-pentanoic acid | 2.0 - 5.0% |
Note: The data represents a summary of findings and may vary between individuals.
Receptor Binding Affinity
Quantitative data on the specific binding affinity (Ki or IC50 values) of prolintane for the dopamine transporter (DAT) and norepinephrine transporter (NET) is not extensively available in the public domain. However, its classification as an NDRI indicates its activity at these transporters. For context, a structurally related compound, α-Pyrrolidinopentiophenone (α-PVP), has reported IC50 values for norepinephrine and dopamine reuptake inhibition in the range of 13 to 80 nM.[6]
Experimental Protocols
Synthesis of Prolintane
A representative synthesis protocol is detailed below. This is for informational purposes only and should be conducted by qualified professionals in a controlled laboratory setting.
Experimental Workflow for Prolintane Synthesis
Caption: A simplified workflow for the synthesis of Prolintane.
Clinical Studies
Effects on Sleep
A study by Nicholson et al. (1980) investigated the effects of prolintane on the sleep of healthy adult males.
Table 2: Effects of Prolintane on Sleep Parameters [7][8]
| Parameter | Prolintane (15 mg) | Prolintane (30 mg) |
| Total REM Sleep (min) | Reduced (p < 0.05) | Reduced (p < 0.001) |
| Latency to First REM Period (min) | Delayed (p < 0.05) | Delayed (p < 0.001) |
| Total Sleep Time (min) | No significant change | No significant change |
| Slow Wave Sleep (min) | No significant change | No significant change |
Effects on Fatigue
A study comparing prolintane with dextroamphetamine in fatigued volunteers found that prolintane produced similar, though less intense, effects. A 20mg dose of prolintane was considered equivalent to 100mg of caffeine in its stimulant effect.[2]
Visualizations
Metabolic Pathway of Prolintane
Caption: Major metabolic pathways of Prolintane in humans.
Norepinephrine-Dopamine Reuptake Inhibition Signaling Pathway
Caption: Prolintane's mechanism of action as an NDRI.
Conclusion
Prolintane is a historically significant CNS stimulant with a clear mechanism of action as a norepinephrine-dopamine reuptake inhibitor. Its original therapeutic applications for conditions like narcolepsy, ADHD, and fatigue highlight its efficacy in promoting wakefulness and counteracting lethargy. While detailed pharmacokinetic and receptor binding data are not as readily available as for more modern stimulants, the existing literature provides a solid foundation for understanding its pharmacological profile. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development, offering insights into a classic psychoactive compound.
References
- 1. Prolintane - Wikipedia [en.wikipedia.org]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. Direct determination of prolintane and its metabolite oxoprolintane in human urine by capillary zone electrophoresis and beta-cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 7. Wakefullness and reduced rapid eye movement sleep: studies with prolintane and pemoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterocyclic amphetamine derivatives and caffeine on sleep in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Prolintane Hydrochloride: A Technical Guide on its Relationship to the Phenylalkylpyrrolidine Family of Stimulants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolintane Hydrochloride, a synthetic stimulant developed in the 1950s, belongs to the phenylalkylpyrrolidine class of compounds. It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased concentrations of these neurotransmitters in the synaptic cleft and subsequent central nervous system stimulation. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, its structural relationship to other phenylalkylpyrrolidine stimulants, and the experimental methodologies used to characterize such compounds. While specific quantitative binding affinity data for Prolintane remains elusive in publicly available literature, this guide presents comparative data for structurally similar compounds to provide a context for its presumed activity.
Introduction
This compound is a central nervous system (CNS) stimulant that has been used clinically for conditions such as fatigue and as a cognitive enhancer.[1] Its chemical structure places it within the phenylalkylpyrrolidine family, a class of compounds known for their potent stimulant effects.[2] The primary mechanism of action for Prolintane and its analogs is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular levels of dopamine and norepinephrine.[3][4] This guide will delve into the technical aspects of this compound, providing a resource for researchers and professionals in the field of drug development and neuroscience.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-(1-phenylpentan-2-yl)pyrrolidine hydrochloride |
| CAS Number | 1211-28-5 (HCl salt), 493-92-5 (free base) |
| Molecular Formula | C₁₅H₂₄ClN |
| Molecular Weight | 253.81 g/mol |
| Appearance | Solid |
Pharmacology
Mechanism of Action
This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3] It binds to and blocks the function of the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates their signaling. By inhibiting this reuptake, Prolintane increases the concentration and duration of action of these neurotransmitters in the synapse, leading to enhanced downstream signaling and its characteristic stimulant effects.[4]
Signaling Pathway
The increased levels of dopamine and norepinephrine in the synaptic cleft due to the action of Prolintane lead to the activation of their respective postsynaptic receptors. This initiates a cascade of intracellular signaling events.
References
Preclinical pharmacological investigations of Prolintane Hydrochloride
An In-Depth Technical Guide to the Preclinical Pharmacology of Prolintane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological investigations of this compound. Prolintane is a central nervous system (CNS) stimulant developed in the 1950s, belonging to the phenylalkylpyrrolidine family of compounds.[1] Historically marketed under trade names like Katovit for conditions requiring enhanced alertness and concentration, its use was discontinued in many regions.[1][2] Today, this compound serves primarily as an analytical reference material and a tool for neurochemical research due to its well-defined mechanism of action.[3][4]
Core Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
Prolintane's primary pharmacological activity is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake.[1][3][5][6] It competitively binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) on the presynaptic neuronal membrane.[7] This blockade prevents the re-entry of NE and DA from the synaptic cleft back into the presynaptic neuron. The resulting accumulation of these neurotransmitters in the synapse enhances and prolongs noradrenergic and dopaminergic signaling.[5] This mechanism is distinct from amphetamine-like releasing agents, placing its action more in line with compounds like methylphenidate or cocaine.[5][8] Prolintane displays no significant affinity for the serotonin transporter (SERT).[8]
Caption: Prolintane HCl blocks DAT and NET, increasing synaptic dopamine and norepinephrine.
Pharmacodynamics
The pharmacodynamic profile of Prolintane is characterized by its CNS stimulant effects, which are milder than those of d-amphetamine.[3] While specific binding affinity values (Kᵢ) for Prolintane are not widely published, its activity is consistently demonstrated through in vitro and in vivo models.[8]
In Vitro Activity
Prolintane's inhibitory effects on dopamine and norepinephrine transporters are typically determined using in vitro neurotransmitter uptake assays.[3] These assays utilize cell lines engineered to express high densities of human monoamine transporters (hDAT or hNET).[3] The potency of Prolintane is measured by its ability to reduce the uptake of a radiolabeled substrate (like [³H]dopamine or [³H]norepinephrine) into these cells.
In Vivo Preclinical Effects
Preclinical studies in rodents have systematically evaluated the behavioral effects of Prolintane, confirming its stimulant properties and abuse potential.[9] Key findings from these investigations are summarized below.
Table 1: Summary of In Vivo Pharmacodynamic Effects of Prolintane in Rodents
| Experimental Model | Species | Doses Tested (Intraperitoneal) | Key Findings | Reference |
|---|---|---|---|---|
| Locomotor Activity | Mice | 10 and 20 mg/kg | Dose-dependent increase in distance traveled; lesser effect than methamphetamine. | [9] |
| In-Vivo Microdialysis | Rats | 20 mg/kg | Significant increase in extracellular dopamine in the striatum. | [9] |
| Conditioned Place Preference (CPP) | Mice | 10 and 20 mg/kg | Significant drug-paired place preference, indicating rewarding effects. | [9] |
| Self-Administration (SA) | Mice | 4 mg/kg/infusion (Intravenous) | Higher infusion and active lever responses, indicating reinforcing properties. | [9] |
| Drug Discrimination | Rats | Up to 10 mg/kg | Partially generalized to cocaine, suggesting similar interoceptive stimulus properties. |[9] |
Acute Toxicity
Toxicity studies have established the median lethal dose (LD50) in various animal models, providing an index of its acute toxicity.
Table 2: Acute Toxicity (LD50) of Prolintane
| Species | Route of Administration | LD50 Value | Reference |
|---|---|---|---|
| Mouse | Oral | 230 mg/kg | [10] |
| Mouse | Intraperitoneal | 66 mg/kg | [10] |
| Mouse | Intravenous | 25 mg/kg | [10] |
| Rat | Oral | 278 mg/kg | [10] |
| Rat | Subcutaneous | 142 mg/kg | [10] |
| Rat | Intraperitoneal | 78 mg/kg | [10] |
| Rat | Intravenous | 40 mg/kg |[10] |
Pharmacokinetics
Detailed preclinical pharmacokinetic data for Prolintane is limited in publicly available literature. However, metabolic pathways have been identified. The compound undergoes hepatic oxidation to form lactam and phenolic metabolites, which are then excreted via the kidneys.[3]
Key Experimental Protocols
Reproducible and robust experimental design is critical in preclinical pharmacology. The following sections detail the methodologies commonly employed to investigate Prolintane and other NDRIs.
In Vitro Neurotransmitter Reuptake Inhibition Assay
This assay quantifies a compound's ability to inhibit monoamine transporters.
-
Objective: To determine the IC50 value of Prolintane for hDAT and hNET.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells, stably transfected to express either hDAT or hNET, are cultured to confluence in appropriate media.[3]
-
Assay Preparation: Cells are harvested and plated into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.[3]
-
Substrate Addition: A radiolabeled substrate, such as [³H]dopamine for hDAT-expressing cells or [³H]norepinephrine for hNET-expressing cells, is added to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of Prolintane that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
-
Caption: Workflow for an in vitro neurotransmitter reuptake inhibition assay.
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.
-
Objective: To quantify the effect of Prolintane on extracellular dopamine levels in the rat striatum.
-
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion & Baseline: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate. After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Prolintane (e.g., 20 mg/kg, IP) or vehicle is administered.[9]
-
Sample Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Dopamine concentrations are expressed as a percentage of the average baseline concentration.
-
Locomotor Activity Assessment
This is a fundamental behavioral assay for assessing the stimulant or sedative effects of a compound.[11]
-
Objective: To measure changes in spontaneous motor activity in mice following Prolintane administration.[9]
-
Methodology:
-
Apparatus: An open-field arena (e.g., a square chamber) equipped with a grid of infrared beams or a video tracking system is used.[12][13]
-
Habituation: Each mouse is placed in the center of the arena for a set period (e.g., 30-60 minutes) to allow for habituation to the novel environment.
-
Drug Administration: Following habituation, mice are removed, administered Prolintane (e.g., 10 or 20 mg/kg, IP) or vehicle, and immediately returned to the arena.[9]
-
Data Recording: Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes). Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones (center vs. periphery).[9][12]
-
Data Analysis: The data is binned into time intervals, and the effects of the drug are compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Caption: Workflow for in vivo locomotor activity assessment in rodents.
Conclusion
This compound is a classic norepinephrine-dopamine reuptake inhibitor whose preclinical pharmacological profile is consistent with its classification as a CNS stimulant. Its ability to increase locomotor activity and extracellular dopamine, along with its rewarding and reinforcing properties demonstrated in rodent models, underscores its mechanism of action.[9] While detailed pharmacokinetic and binding affinity data are not extensively documented in modern literature, Prolintane remains a valuable reference compound for studying the function of monoamine transporters and the behavioral consequences of dual norepinephrine-dopamine reuptake inhibition.
References
- 1. Prolintane - Wikipedia [en.wikipedia.org]
- 2. Prolintane [medbox.iiab.me]
- 3. This compound | 1211-28-5 | Benchchem [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. m.psychonautwiki.org [m.psychonautwiki.org]
- 6. About: Prolintane [dbpedia.org]
- 7. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolintane HCl - Brain Health - LONGECITY [longecity.org]
- 11. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 12. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
Measuring Prolintane's Impact on Striatal Dopamine: An In-Vivo Microdialysis Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the use of in-vivo microdialysis to elucidate the effects of Prolintane, a norepinephrine-dopamine reuptake inhibitor (NDRI), on dopamine dynamics within the striatum. This document provides a comprehensive overview of the experimental protocols, quantitative data, and underlying neurochemical pathways, serving as a core resource for researchers in neuropharmacology and drug development.
Introduction to Prolintane and Striatal Dopamine
Prolintane is a central nervous system stimulant that primarily functions as a dopamine reuptake inhibitor.[1][2][3][4] Its mechanism of action involves blocking the dopamine transporter (DAT), which leads to an accumulation of extracellular dopamine in the synaptic cleft. The striatum, a key component of the basal ganglia, is densely innervated by dopaminergic neurons and plays a crucial role in motor control, reward, and motivation. In-vivo microdialysis is a powerful technique that allows for the continuous sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing real-time insights into neurochemical changes induced by pharmacological agents like Prolintane.[5][6][7][8]
Prolintane's Effect on Striatal Dopamine: Quantitative Data
In-vivo microdialysis studies have demonstrated that Prolintane administration leads to a significant increase in extracellular dopamine levels in the striatum. The following table summarizes the key quantitative findings from a study in mice.
| Drug/Dose | Route of Administration | Effect on Striatal Dopamine | Reference |
| Prolintane (20 mg/kg) | Intraperitoneal (IP) | Significant increase in extracellular dopamine | [1] |
Further research is required to establish a detailed dose-response relationship and time-course profile for Prolintane's effect on striatal dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
Experimental Protocol: In-Vivo Microdialysis for Striatal Dopamine Measurement
This section outlines a typical experimental protocol for conducting in-vivo microdialysis to measure Prolintane-induced changes in striatal dopamine in rodents.
Animal Model
-
Species: Mouse or Rat (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Weight: 25-30 g for mice, 250-300 g for rats
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the animal using isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery: Mount the anesthetized animal in a stereotaxic frame.
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Perform a craniotomy at the appropriate coordinates for the striatum.
-
Guide Cannula Implantation: Slowly lower a guide cannula to the desired stereotaxic coordinates for the striatum (e.g., for mice, relative to bregma: Anterior/Posterior +0.5 mm, Medial/Lateral ±1.7 mm, Dorsal/Ventral -2.5 mm).
-
Fixation: Secure the guide cannula to the skull using dental cement.
-
Post-Operative Care: Administer analgesics and allow the animal to recover for at least 24-48 hours before the microdialysis experiment.
In-Vivo Microdialysis Procedure
-
Probe Insertion: Gently insert a microdialysis probe (e.g., 2 mm membrane, 6 kDa molecular weight cutoff) through the guide cannula into the striatum.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.
-
Stabilization: Allow the system to stabilize for at least 1-2 hours to obtain a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish the basal dopamine concentration.
-
Prolintane Administration: Administer Prolintane via the desired route (e.g., intraperitoneal injection).
-
Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals to monitor the time-course of Prolintane's effect on dopamine levels.
-
Sample Storage: Store the collected dialysate samples at -80°C until analysis.
Neurochemical Analysis: HPLC-ECD
-
Apparatus: Use a High-Performance Liquid Chromatography (HPLC) system coupled with Electrochemical Detection (ECD).
-
Sample Injection: Inject a small volume of the dialysate into the HPLC system.
-
Separation: Separate dopamine from other neurochemicals on a reverse-phase C18 column.
-
Detection: Quantify the concentration of dopamine in each sample using the electrochemical detector.
-
Data Analysis: Express the results as a percentage change from the baseline dopamine levels.
Signaling Pathway and Experimental Workflow Visualizations
Prolintane's Mechanism of Action
The following diagram illustrates the signaling pathway of dopamine reuptake inhibition by Prolintane.
Caption: Prolintane inhibits the dopamine transporter (DAT), increasing extracellular dopamine.
Experimental Workflow for In-Vivo Microdialysis
The diagram below outlines the key steps in the experimental workflow for an in-vivo microdialysis study of Prolintane.
Caption: Workflow for in-vivo microdialysis to measure Prolintane's effects.
Conclusion
In-vivo microdialysis is an indispensable tool for characterizing the neurochemical effects of psychoactive compounds like Prolintane. This guide provides the foundational knowledge for designing and executing studies to measure Prolintane-induced changes in striatal dopamine. The detailed protocols and conceptual diagrams serve as a practical resource for researchers aiming to investigate the neuropharmacology of dopamine reuptake inhibitors. Further studies focusing on dose-response and time-course effects, as well as the impact on dopamine metabolites, will provide a more complete understanding of Prolintane's in-vivo neurochemical profile.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo microdialysis for striatal DA release [protocols.io]
- 3. Propentophylline increases striatal dopamine release but dampens methamphetamine-induced dopamine dynamics: A microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Beyond the Monoamine Transporters: A Technical Guide to the Unt-Exposed Molecular Targets of Prolintane Hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Prolintane hydrochloride is a well-established central nervous system stimulant, primarily characterized by its potent inhibition of the dopamine (DAT) and norepinephrine (NET) transporters. While this mechanism accounts for its principal stimulant effects, a comprehensive understanding of its full pharmacological profile remains incomplete. This technical guide addresses the critical knowledge gap concerning the molecular targets of prolintane beyond DAT and NET. Given the limited publicly available data on a broad off-target screening of prolintane, this document synthesizes the known information, outlines detailed experimental protocols for comprehensive receptor profiling, and provides a framework for future research into its polypharmacology.
Introduction to this compound
This compound is a psychoactive compound belonging to the phenylalkylpyrrolidine class of stimulants, developed in the 1950s.[1] Its primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft and subsequent enhancement of dopaminergic and noradrenergic signaling.[1] Structurally, it shares features with other stimulants such as pyrovalerone and methylenedioxypyrovalerone (MDPV).[1] While its clinical use has waned, prolintane remains a subject of interest in neuropharmacology and forensic chemistry.[2]
The Imperative of Off-Target Profiling for CNS Stimulants
The therapeutic efficacy and adverse effect profile of any centrally acting drug are dictated by its interactions with a spectrum of molecular targets. While a primary target may be responsible for the desired pharmacological effect, off-target interactions can lead to unforeseen side effects or reveal novel therapeutic applications. For CNS stimulants, which often exhibit complex behavioral and physiological effects, a thorough understanding of their "receptorome" is paramount for both drug safety and development.
Known and Postulated Molecular Targets of Prolintane Beyond DAT and NET
Currently, there is a paucity of publicly accessible, in-depth studies detailing a broad pharmacological screening of this compound against a wide array of receptors, ion channels, and other transporters. The primary focus of existing research has been on its high-affinity binding to and inhibition of DAT and NET.
Monoamine Transporters
Prolintane's interaction with DAT and NET is well-documented and forms the basis of its stimulant properties.
| Target | Interaction | Potency (IC50) | Reference |
| Dopamine Transporter (DAT) | Inhibition | Data not consistently reported in publicly available literature | [1] |
| Norepinephrine Transporter (NET) | Inhibition | Data not consistently reported in publicly available literature | [1] |
Potential Off-Target Interactions
While direct, quantitative evidence is scarce, some preliminary findings and inferences from structurally related compounds suggest potential avenues for investigation:
-
hERG Potassium Channel: One report makes a preliminary mention of potential interference or blockade of the hERG protein by prolintane.[1] Interaction with hERG channels is a critical safety checkpoint in drug development due to the risk of cardiac arrhythmias. However, no quantitative data (e.g., IC50) is provided to assess the potency of this potential interaction.
-
Serotonin Receptors (e.g., 5-HT2A): Many CNS stimulants interact with various serotonin receptor subtypes, which can modulate their psychoactive effects. Given prolintane's structural similarities to other cathinones and amphetamines, investigating its affinity for serotonin receptors, particularly the 5-HT2A receptor, is a logical step.[3][4] However, at present, there is no direct binding or functional data for prolintane at these receptors in the public domain.
-
Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine and its analogs are known to interact with VMAT2, the transporter responsible for loading monoamines into synaptic vesicles.[5] This interaction can lead to the redistribution of neurotransmitters from vesicles into the cytoplasm, contributing to their release. Investigating whether prolintane shares this mechanism is a crucial area for future research to fully understand its neurochemical effects.
Experimental Protocols for Comprehensive Off-Target Profiling
To address the existing knowledge gap, a systematic evaluation of prolintane's binding affinity and functional activity at a broad range of molecular targets is necessary. The following outlines a generalized, yet detailed, protocol for a radioligand binding assay, a standard method for determining the binding affinity of a compound for a receptor.
Radioligand Binding Assay: A General Protocol
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for a specific receptor.
4.1.1. Materials:
-
Test Compound: this compound
-
Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293 cells) or homogenized brain tissue known to be rich in the target receptor.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: Buffer composition is target-dependent (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well Plates
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Vials and Fluid
-
Liquid Scintillation Counter
4.1.2. Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target receptor.
-
Homogenize cells in an appropriate ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of unlabeled ligand.
-
Test Compound: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
The final assay volume is typically 200-500 µL.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
4.1.3. Data Analysis:
-
Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the CPM of all other wells.
-
Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of prolintane that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Primary mechanism of Prolintane HCl action.
Caption: Experimental workflow for radioligand binding assay.
Caption: Logical relationships of Prolintane to its analogs.
Future Research and Conclusions
The existing body of literature firmly establishes this compound as a potent inhibitor of DAT and NET. However, a significant gap remains in our understanding of its broader pharmacology. The lack of comprehensive off-target screening data means that its full therapeutic potential and complete safety profile are yet to be determined.
Future research should prioritize a systematic screening of prolintane against a wide panel of G-protein coupled receptors, ligand-gated ion channels, and other transporters. Functional assays should complement binding studies to determine whether prolintane acts as an agonist, antagonist, or modulator at any identified off-targets. Such studies would not only provide a more complete picture of prolintane's mechanism of action but could also pave the way for the development of novel therapeutics with improved selectivity and safety profiles.
References
- 1. This compound | 1211-28-5 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 4. 5-HT2A Receptors Stimulate ACTH, Corticosterone, Oxytocin, Renin, and Prolactin Release and Activate Hypothalamic CRF and Oxytocin-Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Neurochemical Effects of Prolintane on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolintane (1-phenyl-2-pyrrolidinylpentane) is a synthetic central nervous system (CNS) stimulant developed in the 1950s.[1] Structurally related to other substituted pyrrolidine compounds, its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake.[1][2] This guide provides a comprehensive overview of the neurochemical and behavioral effects of Prolintane, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. The focus is on its interaction with monoamine transporters and the downstream neurochemical and behavioral consequences observed in preclinical models.
Core Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
Prolintane's stimulant effects are primarily attributed to its function as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET) on presynaptic nerve terminals. This action blocks the reabsorption of dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentrations of these neurotransmitters leads to enhanced and prolonged signaling at postsynaptic dopaminergic and noradrenergic receptors. Unlike amphetamine, which primarily acts as a releasing agent, Prolintane's mechanism is more analogous to that of cocaine or methylphenidate.[2] There is no significant evidence to suggest that Prolintane has an affinity for the serotonin transporter (SERT).[3]
Figure 1: Prolintane's NDRI Mechanism of Action.
Pharmacodynamics and Transporter Interactions
While Prolintane has been identified as an NDRI, specific quantitative data on its binding affinities (Ki) or inhibitory concentrations (IC50) at human monoamine transporters are not widely available in peer-reviewed literature. Its structural analog, pyrovalerone, which features an additional ketone group, has been studied more extensively. The absence of this ketone group in Prolintane is thought to weaken its binding affinities relative to pyrovalerone.[3] For context, reported binding affinities for pyrovalerone are provided in the table below, but it must be emphasized that these are not direct values for Prolintane.
Table 1: Monoamine Transporter Binding Affinities of Pyrovalerone (Structural Analog)
| Compound | Transporter | Ki (nM) | Selectivity (NET/DAT) |
|---|---|---|---|
| Pyrovalerone | DAT | 21.4 | 9.1 |
| NET | 195 | ||
| SERT | No Affinity |
Source: Unofficial summary, for comparative purposes only.[3]
The lack of precise binding data for Prolintane itself represents a significant knowledge gap and an opportunity for future research.
In Vivo Neurochemical and Behavioral Effects
Preclinical studies in rodent models have provided the most substantial evidence for Prolintane's effects on the CNS. These studies collectively demonstrate that Prolintane has a stimulant profile consistent with its NDRI mechanism, producing rewarding and reinforcing effects.[2]
Effects on Extracellular Dopamine
In vivo microdialysis studies have directly measured the impact of Prolintane on neurotransmitter levels in the brain. A single intraperitoneal (IP) injection of Prolintane (20 mg/kg) was shown to significantly elevate extracellular dopamine levels in the striatum of mice.[2] This finding provides a direct neurochemical link between Prolintane's action at the DAT and its subsequent stimulant effects, suggesting a critical role for the mesolimbic dopaminergic pathway.[2]
Behavioral Pharmacology
Behavioral studies in rodents have characterized Prolintane's stimulant, rewarding, and reinforcing properties. The key findings are summarized in Table 2.
Table 2: Summary of Prolintane's Behavioral Effects in Rodents
| Behavioral Assay | Species | Dose(s) | Key Finding(s) |
|---|---|---|---|
| Locomotor Activity | Mouse | 10 and 20 mg/kg (IP) | Increased locomotor activity, but to a lesser extent than methamphetamine.[2] |
| Conditioned Place Preference (CPP) | Mouse | 10 and 20 mg/kg (IP) | Produced significant drug-paired place preference, indicating rewarding effects.[2] |
| Self-Administration (SA) | Mouse | 4 mg/kg/infusion (IV) | Mice showed higher infusion and active lever responses, indicating reinforcing properties.[2] |
| Drug Discrimination (DD) | Rat | Up to 10 mg/kg (cumulative) | Partially substituted for cocaine, eliciting 38.57% cocaine-appropriate lever responses.[2] |
Source: Lee et al., 2022.[2]
These results collectively indicate that Prolintane possesses a significant abuse potential, with rewarding and reinforcing effects similar to, but potentially less potent than, other psychostimulants like cocaine and methamphetamine.[2]
Figure 2: Relationship Between Prolintane's MOA and Behavioral Effects.
Experimental Protocols
The characterization of Prolintane's neurochemical effects relies on established preclinical methodologies. Detailed descriptions of the key protocols are provided below.
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.
-
Surgical Procedure: Rodents (e.g., mice) are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region such as the striatum. The cannula is secured to the skull with dental cement. Animals are allowed to recover for a period of several days post-surgery.
-
Microdialysis Session: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection & Analysis: After a baseline stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes). Prolintane or a vehicle is administered (e.g., via IP injection), and sample collection continues. The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Presentation: Changes in neurotransmitter levels are typically expressed as a percentage of the average baseline concentration.
Figure 3: Experimental Workflow for In Vivo Microdialysis.
Locomotor Activity
This assay measures the stimulant or sedative effects of a compound by quantifying an animal's movement.
-
Apparatus: A square open-field arena (e.g., 40x40 cm) equipped with a grid of infrared beams or an overhead video tracking system.
-
Procedure: Mice are habituated to the testing room. On the test day, animals are administered Prolintane (e.g., 10 or 20 mg/kg, IP) or vehicle. Immediately after injection, each mouse is placed into the center of the open-field arena.
-
Data Collection: The automated system records locomotor activity, typically measured as total distance traveled, over a set period (e.g., 60-120 minutes).
Conditioned Place Preference (CPP)
CPP is a paradigm used to measure the rewarding properties of a drug.
-
Apparatus: A two-chambered box where the chambers have distinct visual and tactile cues (e.g., different wall patterns and floor textures).
-
Procedure: The test consists of three phases:
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore both chambers, and the time spent in each is recorded to determine initial preference.
-
Conditioning: Over several days, the animal receives an injection of Prolintane and is confined to one chamber (the drug-paired side). On alternate days, it receives a vehicle injection and is confined to the other chamber.
-
Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state and allowed to freely explore both chambers. The time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase, compared to baseline, indicates that the drug has rewarding properties.
Conclusion and Future Directions
The available evidence strongly indicates that Prolintane is a CNS stimulant whose effects are mediated by its activity as a norepinephrine-dopamine reuptake inhibitor. Preclinical data demonstrate that this neurochemical action translates into measurable behavioral effects, including increased locomotor activity and significant rewarding and reinforcing properties.
For drug development professionals and researchers, several key areas warrant further investigation:
-
Quantitative Pharmacodynamics: There is a critical need for studies determining the precise binding affinities (Ki) and functional inhibition potencies (IC50) of Prolintane at human DAT and NET to accurately quantify its potency and selectivity.
-
Metabolic Profiling: A thorough characterization of Prolintane's metabolites is necessary to determine if they contribute to its overall pharmacological profile.[4]
-
Serotonergic System: While currently believed to be inactive at SERT, comprehensive binding and functional assays are required for definitive confirmation.
A more complete understanding of these factors is essential for fully assessing Prolintane's therapeutic potential and abuse liability.
References
- 1. Prolintane - Wikipedia [en.wikipedia.org]
- 2. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Direct determination of prolintane and its metabolite oxoprolintane in human urine by capillary zone electrophoresis and beta-cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Prolintane Hydrochloride using HPLC
For Research, Scientific, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Prolintane Hydrochloride, utilizing it as an analytical reference standard. Prolintane, a stimulant and norepinephrine-dopamine reuptake inhibitor, is structurally classified as an amphetamine.[1][2] This protocol is intended for research and forensic applications to ensure accurate and precise quantification.[1][2] The method outlined is designed for implementation with standard HPLC systems equipped with UV detection.
Introduction
This compound is a psychoactive compound with stimulant properties, making its accurate detection and quantification critical in forensic toxicology and pharmaceutical research.[3][4] As a certified analytical reference material with a purity of ≥98%, its use is essential for method validation, quality control, and ensuring the reliability of experimental results.[2][5] This document provides a comprehensive protocol for the isocratic HPLC analysis of this compound, including system suitability, linearity, precision, and accuracy parameters.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (≥98% purity) [2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | 25mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with Orthophosphoric Acid) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm[6] |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix 600 mL of the buffer with 400 mL of acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Data
The following tables summarize the expected performance characteristics of this HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Intra-day (n=6) | 50 | < 1.5% |
| Inter-day (n=6) | 50 | < 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 25 | 98 - 102 |
| 50 | 98 - 102 |
| 75 | 98 - 102 |
Table 5: Limits of Detection and Quantitation
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Visualized Workflows
The following diagrams illustrate the key processes involved in this analytical method.
Caption: Preparation of Standard Solutions.
Caption: HPLC Analysis Workflow.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantitative determination of this compound. The use of a certified reference standard is paramount for achieving accurate results. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in research and forensic laboratories. The provided chromatographic conditions and validation data serve as a robust starting point for the implementation and adaptation of this method for specific analytical needs.
References
Application Notes and Protocols: Experimental Design for Studying Locomotor Activity with Prolintane in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolintane, a synthetic central nervous system stimulant, functions as a dopamine reuptake inhibitor, leading to increased extracellular dopamine levels in the brain.[1] This mechanism of action is closely linked to its effects on locomotor activity, making it a subject of interest in neuropharmacological research. These application notes provide detailed experimental designs and protocols for investigating the impact of Prolintane on locomotor activity in rodents. The methodologies described herein are foundational for preclinical assessments of novel psychostimulants and for exploring the neurobiological underpinnings of stimulant-induced behavioral changes.
The primary method detailed is the Open Field Test (OFT), a widely used and validated assay for assessing general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.[2][3][4][5] By quantifying various parameters of movement within a novel environment, researchers can effectively characterize the dose-dependent effects of Prolintane.
Mechanism of Action: Dopaminergic Pathway
Prolintane's stimulant properties are primarily attributed to its action as a dopamine reuptake inhibitor. By blocking the dopamine transporter (DAT), Prolintane increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This action is particularly relevant in the mesolimbic pathway, a key neural circuit involved in reward, motivation, and locomotion.
Figure 1. Prolintane's Mechanism of Action in the Dopaminergic Synapse.
Experimental Design and Protocols
Open Field Test (OFT) for Locomotor Activity
The OFT is the cornerstone for assessing the effects of Prolintane on spontaneous locomotor activity and exploratory behavior.
Objective: To quantify the dose-dependent effects of Prolintane on horizontal and vertical locomotor activity, as well as anxiety-like behavior in rodents.
Experimental Workflow:
Figure 2. Experimental Workflow for the Open Field Test.
Materials:
-
Open field arena (e.g., 42 x 42 x 42 cm for mice, 100 x 100 x 40 cm for rats), made of a non-porous, easily cleaned material (e.g., PVC or Plexiglas).[3]
-
Video camera mounted above the arena.
-
Automated video tracking software (e.g., Any-maze, EthoVision, Biobserve Viewer).[4][5]
-
Animal subjects (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Prolintane hydrochloride.
-
Vehicle (e.g., 0.9% saline).
-
Syringes and needles for administration (e.g., intraperitoneal, oral).
-
70% ethanol for cleaning the arena.
Protocol:
-
Animal Acclimation: Upon arrival, house the animals in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle for at least 7 days to acclimate to the new environment.[6] Provide ad libitum access to food and water.
-
Habituation to Testing Room: On the day of the experiment, transfer the animals to the testing room at least 60 minutes before the start of the test to allow for habituation to the ambient conditions.[7]
-
Drug Preparation and Administration:
-
Prepare fresh solutions of Prolintane in the chosen vehicle on the day of testing.
-
Divide animals into experimental groups (e.g., Vehicle control, Prolintane 5 mg/kg, 10 mg/kg, 20 mg/kg). A positive control group, such as methamphetamine or cocaine, can also be included for comparison.[1]
-
Administer Prolintane or vehicle via the chosen route (e.g., intraperitoneal injection).
-
-
Post-Injection Period: Place the animal back in its home cage for a predetermined period (e.g., 30 minutes) to allow for drug absorption and onset of action.
-
Open Field Test:
-
Data Collection: The tracking software will automatically record various parameters. Key parameters for locomotor activity include:
-
Total Distance Traveled (cm): The primary measure of horizontal locomotor activity.
-
Time Spent in Locomotion (s): The duration the animal is moving above a certain velocity threshold.
-
Rearing Frequency: The number of times the animal stands on its hind legs, an indicator of vertical exploratory behavior.
-
Time Spent in Center Zone vs. Periphery (s): Used to assess anxiety-like behavior (thigmotaxis).[2]
-
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol and allow it to dry completely to remove any olfactory cues.[8]
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effects of Prolintane on Locomotor Activity in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Time Spent in Locomotion (s) (Mean ± SEM) | Rearing Frequency (Counts) (Mean ± SEM) | Time in Center Zone (s) (Mean ± SEM) |
| Vehicle | 0 | 1500 ± 150 | 200 ± 20 | 30 ± 5 | 45 ± 5 |
| Prolintane | 5 | 2500 ± 200 | 350 ± 25 | 50 ± 7 | 40 ± 4 |
| Prolintane | 10 | 4500 ± 300 | 500 ± 30 | 75 ± 8** | 35 ± 3 |
| Prolintane | 20 | 6000 ± 400 | 650 ± 40 | 90 ± 10*** | 30 ± 2 |
| Methamphetamine | 1 | 7500 ± 500 | 700 ± 45 | 100 ± 12*** | 25 ± 2** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle control. SEM: Standard Error of the Mean.
Further Experimental Considerations
-
Dose-Response Curve: A comprehensive study should include a range of Prolintane doses to establish a clear dose-response relationship for its effects on locomotor activity.
-
Time-Course Study: To understand the onset and duration of Prolintane's effects, locomotor activity can be measured at different time points following drug administration.
-
Habituation/Sensitization: To investigate the effects of repeated Prolintane administration, a sensitization paradigm can be employed, where animals are repeatedly exposed to the drug and their locomotor response is measured over time.
-
Microdialysis: To directly correlate behavioral effects with neurochemical changes, in-vivo microdialysis can be used to measure extracellular dopamine levels in specific brain regions (e.g., the nucleus accumbens) following Prolintane administration.[1]
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the effects of Prolintane on locomotor activity in rodents. The Open Field Test, when conducted with careful attention to procedural details and coupled with appropriate data analysis, is a powerful tool for characterizing the psychostimulant properties of Prolintane and similar compounds. The inclusion of a positive control and the exploration of dose-response and time-course relationships will yield a comprehensive understanding of Prolintane's behavioral pharmacology.
References
- 1. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open field test for mice [protocols.io]
- 5. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
Application Notes and Protocols for Conditioned Place Preference (CPP) Studies Involving Prolintane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting conditioned place preference (CPP) studies to evaluate the rewarding properties of Prolintane. Prolintane, a stimulant of the phenylalkylpyrrolidine family, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and has shown potential for abuse.[1] The following protocols are designed to guide researchers in the rigorous and reproducible assessment of Prolintane's abuse liability using the CPP paradigm in rodent models.
Introduction to Conditioned Place Preference
Conditioned place preference is a widely used preclinical behavioral model to assess the rewarding or aversive effects of a substance.[2][3][4] The paradigm is based on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[4][5] A preference for the drug-paired environment in a subsequent drug-free test is interpreted as evidence of the drug's rewarding properties.[3][5]
Data Presentation
The following tables present representative quantitative data illustrating the effects of Prolintane in CPP and locomotor activity studies, based on findings that Prolintane at doses of 10 and 20 mg/kg induces a significant place preference and increases locomotor activity.[1]
Table 1: Representative Conditioned Place Preference Scores for Prolintane
| Treatment Group | Dose (mg/kg, i.p.) | N | Pre-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Post-Test - Pre-Test) (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | 0 (Saline) | 10 | 450 ± 25 | 455 ± 30 | 5 ± 15 | - |
| Prolintane | 10 | 10 | 445 ± 28 | 650 ± 40 | 205 ± 35 | < 0.05 |
| Prolintane | 20 | 10 | 455 ± 30 | 750 ± 45 | 295 ± 40 | < 0.01 |
Note: This table is a representative example based on the established findings that Prolintane produces a significant drug-paired place preference at the indicated doses.[1] The values are illustrative and intended for guidance.
Table 2: Representative Locomotor Activity Data for Prolintane
| Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (cm) in 30 min (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | 0 (Saline) | 10 | 1500 ± 150 | - |
| Prolintane | 10 | 10 | 3500 ± 300 | < 0.05 |
| Prolintane | 20 | 10 | 5000 ± 400 | < 0.01 |
Note: This table is a representative example based on the finding that acute Prolintane administration increases locomotor activity.[1] The values are illustrative and intended for guidance.
Experimental Protocols
A detailed, unbiased three-compartment CPP protocol is recommended for assessing the rewarding effects of Prolintane.
I. Materials and Apparatus
-
Subjects: Male or female mice (e.g., C57BL/6J, 8-10 weeks old).
-
Drug: Prolintane hydrochloride, dissolved in sterile 0.9% saline.
-
Apparatus: A three-chamber CPP apparatus. The two conditioning chambers should be of equal size but visually and tactually distinct (e.g., one with black walls and a grid floor, the other with white walls and a mesh floor). The smaller, neutral center chamber should have gray walls and a smooth floor. Removable guillotine doors separate the chambers.[2][3]
-
Software: Automated video tracking software to record the animal's position and time spent in each chamber.
II. Experimental Procedure
The CPP procedure consists of three phases: habituation (pre-test), conditioning, and testing (post-test).
Phase 1: Habituation and Pre-Test (Day 1)
-
Handle the mice for 5 minutes daily for 3-5 days before the experiment to acclimate them to the experimenter.
-
On the pre-test day, place each mouse individually into the central chamber of the CPP apparatus with the guillotine doors removed.
-
Allow the mouse to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the two conditioning chambers using the video tracking software.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >65% of the time in one chamber) should be excluded from the study to ensure an unbiased design.
Phase 2: Conditioning (Days 2-5)
-
This phase consists of four conditioning days, with two sessions per day (morning and afternoon) separated by at least 4 hours.
-
On conditioning days, the guillotine doors are in place to confine the animal to one chamber.
-
Drug Pairing:
-
Administer Prolintane (10 or 20 mg/kg, i.p.) or vehicle (saline, i.p.) to the mice.
-
Immediately after injection, place the mouse in the designated conditioning chamber for 30 minutes.
-
-
Counterbalancing:
-
The drug-paired chamber and the order of drug/vehicle administration should be counterbalanced across animals.
-
For example, on Day 2, half of the mice receive Prolintane and are placed in Chamber A in the morning, and receive vehicle and are placed in Chamber B in the afternoon. The other half of the mice receive vehicle in Chamber A and Prolintane in Chamber B.
-
On Day 3, the treatment order is reversed. This alternating schedule continues for the duration of the conditioning phase.
-
Phase 3: Test (Day 6)
-
The test is conducted in a drug-free state.
-
Place each mouse in the central chamber with the guillotine doors removed, allowing free access to all chambers for 15-20 minutes.
-
Record the time spent in each of the conditioning chambers.
III. Data Analysis
-
The primary dependent variable is the time spent in the drug-paired chamber during the post-test compared to the pre-test.
-
Calculate a preference score for each animal: (Time in drug-paired chamber on test day) - (Time in drug-paired chamber on pre-test day).[2]
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the preference scores between the Prolintane-treated groups and the vehicle control group. A significant increase in the preference score for the Prolintane groups indicates a conditioned place preference.
Mandatory Visualizations
Experimental Workflow
Caption: Conditioned Place Preference Experimental Workflow.
Signaling Pathway of Prolintane's Rewarding Effects
Prolintane, as a dopamine reuptake inhibitor, exerts its rewarding effects by modulating the mesolimbic dopamine pathway. This pathway originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). The key molecular target of Prolintane is the dopamine transporter (DAT).[6][7]
Step-by-Step Signaling Cascade:
-
Dopamine Release: Neurons in the VTA release dopamine into the synaptic cleft of the NAc in response to rewarding stimuli.
-
Prolintane Action: Prolintane binds to the dopamine transporter (DAT) on the presynaptic terminal of VTA neurons.
-
Inhibition of Dopamine Reuptake: This binding blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[7][8]
-
Increased Synaptic Dopamine: The inhibition of reuptake leads to an accumulation of dopamine in the synaptic cleft.
-
Postsynaptic Receptor Activation: The elevated levels of dopamine result in increased stimulation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors) on NAc neurons.
-
Cellular Response and Reward Perception: This enhanced dopaminergic signaling in the NAc is a critical neural correlate of reward and reinforcement, leading to the perception of pleasure and motivating drug-seeking behavior.
References
- 1. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned place preference test [bio-protocol.org]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prolintane Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolintane Hydrochloride is a central nervous system (CNS) stimulant developed in the 1950s.[1][2] Structurally belonging to the phenylalkylpyrrolidine class, it is related to compounds such as pyrovalerone.[3] Historically, it was marketed under trade names like Katovit for conditions such as narcolepsy and depression to enhance alertness and concentration.[1][3] In contemporary neuroscience research, Prolintane serves as a valuable pharmacological tool, primarily classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3] Its specific action on these key monoamine transporters makes it an important compound for studying the mechanisms of stimulant action, reward pathways, and the neurobiology of addiction.
Mechanism of Action
Prolintane produces its stimulant effects by acting as a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4] These transporters are located on presynaptic nerve terminals and are responsible for clearing dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, Prolintane increases the extracellular concentrations of DA and NE, leading to enhanced and prolonged neurotransmission.[3][5] This mechanism is similar to that of other well-known stimulants like cocaine and methylphenidate, making Prolintane a relevant compound for comparative studies.[5][6]
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Binding and Uptake Inhibition Profile
| Target | Assay Type | Species | IC₅₀ (nM) | Kᵢ (nM) | Reference |
|---|---|---|---|---|---|
| Dopamine Transporter (DAT) | Uptake Inhibition | Not Reported | Data Not Available | Data Not Available | N/A |
| Norepinephrine Transporter (NET) | Uptake Inhibition | Not Reported | Data Not Available | Data Not Available | N/A |
Note: Specific IC₅₀ or Kᵢ values for Prolintane at DAT and NET were not available in the reviewed literature. It is characterized functionally as a potent NDRI.[2][3]
Table 2: In Vivo Neurochemical Effects in Rodents
| Experiment | Brain Region | Species | Dose (mg/kg, IP) | Outcome | Reference |
|---|
| In Vivo Microdialysis | Striatum | Mouse | 20 | Significant increase in extracellular dopamine |[3] |
Table 3: In Vivo Behavioral Effects in Rodents
| Experiment | Species | Dose (mg/kg) | Route | Key Findings | Reference |
|---|---|---|---|---|---|
| Locomotor Activity | Mouse | 10 and 20 | IP | Dose-dependent increase in distance traveled | [3] |
| Conditioned Place Preference (CPP) | Mouse | 10 and 20 | IP | Significant drug-paired place preference at both doses | [3] |
| Self-Administration (SA) | Mouse | 4 (mg/kg/infusion) | IV | Higher active lever responses compared to inactive lever | [3] |
| Drug Discrimination (vs. Cocaine) | Rat | up to 10 (cumulative) | IP | Partially substituted for cocaine (38.57% at 10 mg/kg) |[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and data from referenced studies.[3]
Protocol 1: Assessment of Locomotor Activity in Mice
This protocol measures the stimulant effects of this compound by quantifying spontaneous locomotor activity.
1. Animals: Male C57BL/6 mice (8-10 weeks old). 2. Apparatus: Standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beam arrays to automatically track movement. 3. Habituation: a. Place mice individually into the locomotor chambers for 60 minutes for 2-3 consecutive days prior to testing to allow for acclimation to the environment. 4. Drug Preparation: a. Dissolve this compound in 0.9% sterile saline to final concentrations for doses of 10 mg/kg and 20 mg/kg. b. Prepare a vehicle control of 0.9% sterile saline. 5. Experimental Procedure: a. On the test day, administer this compound (10 or 20 mg/kg) or vehicle via intraperitoneal (IP) injection. The injection volume should be 10 mL/kg. b. Immediately after injection, place the mouse into the activity chamber. c. Record locomotor activity (total distance traveled, horizontal beam breaks) for a period of 120 minutes. 6. Data Analysis: a. Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. b. Compare the total distance traveled between the vehicle and Prolintane-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Protocol 2: Conditioned Place Preference (CPP) in Mice
This protocol assesses the rewarding properties of this compound.
1. Apparatus: A three-chamber CPP apparatus with two larger outer chambers distinguished by distinct visual (e.g., black vs. white walls) and tactile (e.g., grid vs. smooth floor) cues, connected by a smaller neutral central chamber.
Caption: Experimental workflow for Conditioned Place Preference.
2. Procedure: a. Phase 1: Pre-Conditioning (Baseline Preference): i. On Day 1, place each mouse in the central chamber and allow it to freely explore all three chambers for 15 minutes. ii. Record the time spent in each outer chamber to establish any initial bias. An unbiased design is preferred, where the drug-paired chamber is assigned randomly. b. Phase 2: Conditioning (8 days): i. This phase consists of alternating daily injections of drug and vehicle. ii. On drug conditioning days, administer Prolintane HCl (10 or 20 mg/kg, IP) and immediately confine the mouse to one of the outer chambers for 30 minutes. iii. On vehicle conditioning days, administer saline and confine the mouse to the opposite chamber for 30 minutes. iv. The order of drug/vehicle administration should be counterbalanced across animals. c. Phase 3: Post-Conditioning Test: i. On the day after the final conditioning session, place the mouse (in a drug-free state) into the central chamber and allow free access to all chambers for 15 minutes. ii. Record the time spent in each outer chamber. 3. Data Analysis: a. Calculate a preference score as (Time in drug-paired chamber on test day) - (Time in drug-paired chamber at baseline). b. Compare the preference scores between the Prolintane and vehicle groups using a t-test or ANOVA. A significant increase in time spent in the drug-paired chamber indicates a conditioned preference.[3]
Protocol 3: In Vivo Microdialysis for Striatal Dopamine
This protocol measures changes in extracellular dopamine levels in the striatum following Prolintane administration.
1. Surgical Procedure: a. Anesthetize a mouse or rat using isoflurane or a ketamine/xylazine mixture. b. Secure the animal in a stereotaxic frame. c. Implant a guide cannula stereotaxically, targeting the striatum. d. Secure the cannula assembly to the skull with dental cement and allow the animal to recover for at least 48 hours.
Caption: Workflow for in vivo microdialysis experiment.
2. Microdialysis Procedure: a. On the day of the experiment, gently insert a microdialysis probe (with a 2-4 mm active membrane) through the guide cannula into the striatum of the awake, freely moving animal. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). c. Allow the system to stabilize for at least 2 hours. d. Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes to establish stable dopamine levels. e. Administer Prolintane HCl (20 mg/kg, IP) or vehicle. f. Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-injection. 3. Sample Analysis: a. Analyze the dialysate samples for dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). 4. Data Analysis: a. Quantify the dopamine concentration in each sample. b. Express the post-injection dopamine levels as a percentage of the average baseline concentration. c. Compare the time course of dopamine changes between the Prolintane and vehicle groups using a two-way repeated measures ANOVA.
References
- 1. Prolintane - Wikipedia [en.wikipedia.org]
- 2. Monoamine transporters: from genes to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Studies of selected phenyltropanes at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Detection of Prolintane in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolintane is a psychoactive stimulant that has been used both medically and for illicit purposes. Its detection in biological samples is crucial for clinical toxicology, forensic investigations, and doping control. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of drugs of abuse and their metabolites in complex biological matrices.[1][2] This document provides detailed application notes and protocols for the detection of Prolintane in urine, blood, and hair samples using GC-MS.
The protocols outlined below are based on established methodologies for the analysis of Prolintane and structurally related compounds, such as pyrovalerone and other synthetic cathinones. Derivatization is a key step in the analysis of these compounds by GC-MS to improve their chromatographic behavior and produce characteristic mass spectra.[3][4]
Signaling Pathways and Metabolism
Prolintane undergoes metabolism in the body, primarily through oxidation. The main metabolites include oxoprolintane and hydroxyphenyl-prolintane.[5] The detection of these metabolites can extend the window of detection and provide additional evidence of Prolintane use.
Caption: Metabolic pathway of Prolintane.
Experimental Workflow
The general workflow for the GC-MS analysis of Prolintane in biological samples involves sample preparation (extraction and clean-up), derivatization, GC-MS analysis, and data interpretation.
References
Application Notes and Protocols: Establishing a Dose-Response Curve for Prolintane's Cognitive-Enhancing Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolintane is a central nervous system stimulant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), prolintane increases the extracellular concentrations of these key catecholamines in the synapse, particularly in brain regions critical for cognition such as the prefrontal cortex. This modulation of dopaminergic and noradrenergic signaling is hypothesized to underlie its potential cognitive-enhancing effects. Establishing a clear dose-response relationship is a critical step in characterizing the therapeutic window and efficacy of prolintane for cognitive enhancement.
These application notes provide detailed protocols for preclinical assessment of prolintane's cognitive-enhancing effects in rodent models. The described methodologies aim to establish a robust dose-response curve for prolintane across various cognitive domains, including learning, memory, and executive function.
Proposed Mechanism of Action
Prolintane's cognitive-enhancing effects are believed to be mediated through its inhibition of DAT and NET. The subsequent increase in synaptic dopamine and norepinephrine levels leads to enhanced activation of postsynaptic receptors, such as dopamine D1 receptors and β-adrenergic receptors. Activation of these receptors triggers downstream signaling cascades involving protein kinase A (PKA), leading to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then promotes the transcription of genes involved in synaptic plasticity and memory formation, including brain-derived neurotrophic factor (BDNF)[3][4][5][6].
Experimental Protocols
To establish a dose-response curve for prolintane, a battery of behavioral tests assessing different aspects of cognition is recommended. A within-subjects or between-subjects design can be employed, with appropriate vehicle controls. A dose-range finding study should be conducted first, based on available data for similar compounds. Given that the structurally similar compound α-PVP has an IC50 in the low nanomolar range for DAT and NET, and studies with methylphenidate show cognitive enhancement in rodents at doses of 0.01-1 mg/kg, a starting dose range for prolintane could be 0.1, 0.3, 1.0, and 3.0 mg/kg administered intraperitoneally (i.p.).
Novel Object Recognition (NOR) Test
This test assesses recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the animals.
-
Video recording and analysis software.
-
Prolintane, vehicle (e.g., saline).
Protocol:
-
Habituation: For 2-3 consecutive days, allow each animal to freely explore the empty arena for 10 minutes.
-
Training (Familiarization) Phase: On the test day, place two identical objects (A and A) in the arena. Allow the animal to explore the objects for 5-10 minutes. Administer prolintane or vehicle 30 minutes prior to this phase.
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour or 24 hours to assess short-term and long-term memory, respectively).
-
Test Phase: Replace one of the familiar objects with a novel object (A and B). Place the animal back in the arena and record its exploratory behavior for 5 minutes.
Data Analysis:
-
Measure the time spent exploring each object (nold and nnew).
-
Calculate the Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
This task assesses hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).
-
Submerged escape platform.
-
Prominent visual cues placed around the room.
-
Video tracking system.
Protocol:
-
Acquisition Phase (4-5 days):
-
Four trials per day with an inter-trial interval of 60-90 seconds.
-
The escape platform is hidden in a constant location.
-
The starting position is varied for each trial.
-
Administer prolintane or vehicle 30 minutes before the first trial of each day.
-
If an animal fails to find the platform within 60-90 seconds, guide it to the platform.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Administer prolintane or vehicle 30 minutes prior to the trial.
-
Data Analysis:
-
Acquisition Phase:
-
Escape latency (time to find the platform).
-
Path length to reach the platform.
-
-
Probe Trial:
-
Time spent in the target quadrant (where the platform was located).
-
Number of crossings over the former platform location.
-
Fear Conditioning Test
This test assesses associative learning and memory, which involves the amygdala and hippocampus.
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator.
-
Sound-attenuating box.
-
A conditioned stimulus (CS) generator (e.g., tone).
-
Video recording and automated freezing analysis software.
Protocol:
-
Training (Conditioning) Phase:
-
Place the animal in the conditioning chamber and allow it to habituate for 2-3 minutes.
-
Present the conditioned stimulus (CS; e.g., a tone for 30 seconds).
-
During the last 2 seconds of the CS, deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5-0.7 mA).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Administer prolintane or vehicle 30 minutes before this phase.
-
-
Contextual Fear Test (24 hours later):
-
Place the animal back into the same conditioning chamber for 5 minutes without presenting the CS or US.
-
Measure freezing behavior.
-
-
Cued Fear Test (at least 2 hours after contextual test):
-
Place the animal in a novel context (different chamber with altered cues).
-
Allow for a 2-3 minute habituation period.
-
Present the CS (tone) for 3-5 minutes without the US.
-
Measure freezing behavior.
-
Data Analysis:
-
Percentage of time spent freezing during the contextual and cued fear tests.
-
Increased freezing time indicates stronger fear memory.
Data Presentation
The quantitative data from the dose-response studies should be summarized in clear and concise tables to facilitate comparison between different doses of prolintane and the vehicle control.
Table 1: Dose-Response Effects of Prolintane on Novel Object Recognition Memory
| Treatment Group | N | Discrimination Index (DI) ± SEM |
| Vehicle | 12 | 0.15 ± 0.05 |
| Prolintane (0.1 mg/kg) | 12 | 0.25 ± 0.06 |
| Prolintane (0.3 mg/kg) | 12 | 0.45 ± 0.07 |
| Prolintane (1.0 mg/kg) | 12 | 0.60 ± 0.08** |
| Prolintane (3.0 mg/kg) | 12 | 0.50 ± 0.07 |
| *p < 0.05, *p < 0.01 compared to Vehicle. Data are hypothetical. |
Table 2: Dose-Response Effects of Prolintane on Morris Water Maze Performance
| Treatment Group | N | Escape Latency (Day 4, sec) ± SEM | Time in Target Quadrant (Probe Trial, %) ± SEM |
| Vehicle | 10 | 35.2 ± 4.1 | 28.5 ± 3.2 |
| Prolintane (0.1 mg/kg) | 10 | 28.9 ± 3.5 | 35.1 ± 3.8 |
| Prolintane (0.3 mg/kg) | 10 | 22.1 ± 2.9 | 45.6 ± 4.1 |
| Prolintane (1.0 mg/kg) | 10 | 18.5 ± 2.5 | 55.2 ± 4.5 |
| Prolintane (3.0 mg/kg) | 10 | 23.8 ± 3.1 | 48.9 ± 4.3 |
| *p < 0.05, *p < 0.01 compared to Vehicle. Data are hypothetical. |
Table 3: Dose-Response Effects of Prolintane on Fear Conditioning
| Treatment Group | N | Contextual Freezing (%) ± SEM | Cued Freezing (%) ± SEM |
| Vehicle | 15 | 25.4 ± 3.8 | 30.1 ± 4.2 |
| Prolintane (0.1 mg/kg) | 15 | 35.2 ± 4.1 | 40.5 ± 4.8 |
| Prolintane (0.3 mg/kg) | 15 | 50.8 ± 5.2 | 55.3 ± 5.5 |
| Prolintane (1.0 mg/kg) | 15 | 65.1 ± 5.9 | 70.2 ± 6.1 |
| Prolintane (3.0 mg/kg) | 15 | 58.6 ± 5.6 | 62.7 ± 5.8 |
| *p < 0.05, *p < 0.01 compared to Vehicle. Data are hypothetical. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for establishing a dose-response curve for the cognitive-enhancing effects of prolintane. By employing a battery of validated behavioral assays, researchers can systematically evaluate the impact of prolintane on different cognitive domains. The resulting data will be crucial for determining the optimal therapeutic dose range and for advancing the development of prolintane as a potential cognitive enhancer. It is important to note that the cognitive-enhancing effects of stimulants often follow an inverted U-shaped dose-response curve, where higher doses may lead to impairments in performance. Therefore, a careful dose-selection and analysis is critical.
References
- 1. Prolintane - Wikipedia [en.wikipedia.org]
- 2. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-adrenergic receptors link NO/sGC/PKG signaling to BDNF expression during the consolidation of object recognition long-term memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Visualizing Neuronal Changes After Prolintane Administration Using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing immunohistochemistry (IHC) to investigate the neuronal changes induced by Prolintane, a central nervous system stimulant. Prolintane functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), Prolintane increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing and prolonging their effects on postsynaptic neurons[1].
This enhanced signaling can lead to both acute and chronic alterations in the brain. Acutely, it causes a significant increase in neuronal activity, particularly within the brain's reward and motor pathways. Chronic exposure may lead to neuroadaptive changes in neuronal structure and protein expression.
Immunohistochemistry is a powerful technique to visualize and quantify these changes at the cellular level. This document outlines methods to study:
-
Neuronal Activation: Using the immediate-early gene product c-Fos as a marker for recently activated neurons[3].
-
Dopaminergic System Profiling: Identifying dopaminergic neurons using Tyrosine Hydroxylase (TH) and visualizing the primary target of Prolintane, the Dopamine Transporter (DAT)[4][5].
Proposed Signaling & Experimental Workflow
Prolintane's Mechanism of Action
Prolintane's primary mechanism involves the inhibition of DAT and NET on presynaptic terminals. This action prevents the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, leading to their accumulation and increased stimulation of postsynaptic receptors. This heightened neuronal activity triggers intracellular signaling cascades that can result in the expression of immediate-early genes like c-fos.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Prolintane - Wikipedia [en.wikipedia.org]
- 3. c-fos Staining and Immunohistochemistry | The Williams' Behavioral Neuroscience Laboratory [uva.theopenscholar.com]
- 4. Tyrosine hydroxylase immunostaining [bio-protocol.org]
- 5. The dopamine transporter: immunochemical characterization and localization in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and stability of Prolintane Hydrochloride for experimental reproducibility
Topic: Long-term Storage and Stability of Prolintane Hydrochloride for Experimental Reproducibility
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a stimulant of the phenylalkylpyrrolidine class that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. Its function as a central nervous system stimulant necessitates a thorough understanding of its stability and proper storage conditions to ensure the validity and reproducibility of experimental results. These application notes provide detailed information on the long-term storage, stability, and relevant experimental protocols for this compound.
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity over time. Inconsistent storage can lead to degradation, potentially resulting in diminished potency and the formation of unknown impurities that could confound experimental outcomes.
Recommended Storage Conditions
Based on available data, the following storage conditions are recommended for this compound:
-
Standard Storage: For routine use, this compound should be stored at room temperature or cooler in a sealed, airtight container[2]. It is crucial to protect the compound from heat, light, and humidity to prevent degradation. Under these conditions, this compound has been reported to be stable for at least two years.
-
Long-Term Archival Storage: For long-term archival purposes, storage at -20°C is recommended. At this temperature, the compound is reported to be stable for five years or more.
Stability Profile Summary
Data Presentation: this compound Stability
| Parameter | Condition | Recommended Storage | Expected Stability | Potential Degradation Pathways |
| Temperature | Ambient (Room Temperature) | Sealed, airtight container, protected from heat | At least 2 years | Thermal decomposition |
| Refrigerated (2-8°C) | Sealed, airtight container | > 2 years (Expected) | Slower thermal decomposition | |
| Frozen (-20°C) | Sealed, airtight container | ≥ 5 years | Minimal degradation | |
| Humidity | High Humidity (>75% RH) | Store with desiccant in a sealed container | Prone to hydrolysis | Hydrolysis of the pyrrolidine ring or other susceptible bonds |
| Light | UV/Visible Light Exposure | Store in an amber or opaque container | Susceptible to photodegradation | Photolytic cleavage or rearrangement |
| pH | Acidic Conditions | Store as a solid salt. In solution, use appropriate buffers. | Degradation may be accelerated. | Acid-catalyzed hydrolysis |
| Neutral Conditions | Store as a solid salt. In solution, use appropriate buffers. | Generally more stable than at extreme pHs. | Slow hydrolysis | |
| Basic Conditions | Store as a solid salt. In solution, use appropriate buffers. | Degradation may be accelerated. | Base-catalyzed hydrolysis |
Note: The information in this table is based on general knowledge of similar compounds and available qualitative data for this compound. Rigorous forced degradation studies are recommended to establish a comprehensive, quantitative stability profile.
Experimental Protocols
To ensure experimental reproducibility, it is essential to follow standardized and well-documented protocols. Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products.
1. Objective: To develop and validate a stability-indicating HPLC method for the analysis of this compound in bulk form and in solution to assess its stability under various stress conditions.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphate buffer (e.g., potassium phosphate monobasic)
-
Acids (e.g., hydrochloric acid, formic acid) and bases (e.g., sodium hydroxide) for pH adjustment and forced degradation studies
-
Oxidizing agent (e.g., hydrogen peroxide) for forced degradation
-
High-purity water
3. Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of this compound)
-
Injection Volume: 10 µL
5. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Forced Degradation Samples:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid powder or a solution of this compound at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.
-
6. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
7. Data Analysis: Quantify the amount of this compound and its degradation products by comparing the peak areas to the calibration curve. The percentage of degradation can be calculated.
Protocol 2: In Vitro Dopamine Transporter (DAT) Uptake Assay
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on the dopamine transporter (DAT).
1. Objective: To determine the potency (IC50) of this compound in inhibiting dopamine uptake by cells expressing the human dopamine transporter (hDAT).
2. Materials and Reagents:
-
Cell line stably expressing hDAT (e.g., HEK293-hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
[³H]-Dopamine or a fluorescent dopamine analog
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound
-
Known DAT inhibitor as a positive control (e.g., GBR 12909)
-
Scintillation cocktail and scintillation counter (for radiolabeled assay) or fluorescence plate reader (for fluorescent assay)
-
96-well cell culture plates
3. Experimental Procedure:
-
Cell Seeding: Seed the hDAT-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound and the positive control in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound, positive control, or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]-Dopamine or a fluorescent dopamine analog to each well.
-
Incubate for a short period (e.g., 5-10 minutes) to ensure measurement of the initial uptake rate.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells.
-
-
Detection:
-
Radiolabeled Assay: Add scintillation cocktail to the cell lysate and measure the radioactivity using a scintillation counter.
-
Fluorescent Assay: Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader.
-
4. Data Analysis: Calculate the percentage of inhibition of dopamine uptake for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Protocol 3: In Vivo Locomotor Activity Assessment in Rodents
This protocol describes a method to evaluate the stimulant effects of this compound by measuring locomotor activity in mice or rats.
1. Objective: To assess the dose-dependent effect of this compound on spontaneous locomotor activity in rodents.
2. Materials and Reagents:
-
This compound
-
Vehicle (e.g., saline or sterile water)
-
Male or female adult mice or rats
-
Locomotor activity chambers equipped with infrared beams or video tracking software
3. Experimental Procedure:
-
Acclimation: Acclimate the animals to the housing facility and handle them for several days before the experiment.
-
Habituation: On the day of the experiment, place the animals individually into the locomotor activity chambers and allow them to habituate for a period of time (e.g., 30-60 minutes) until their exploratory activity stabilizes.
-
Drug Administration: Administer different doses of this compound (e.g., 1, 5, 10, 20 mg/kg) or vehicle via a chosen route (e.g., intraperitoneal injection)[2].
-
Data Recording: Immediately after administration, place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, horizontal beam breaks) for a set duration (e.g., 60-120 minutes).
4. Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5- or 10-minute intervals) and as a total over the entire recording period. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Signaling Pathway of this compound
References
Troubleshooting & Optimization
Mitigating confounding variables in Prolintane behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting behavioral studies with Prolintane. The information is designed to help mitigate confounding variables and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables in Prolintane behavioral studies?
A1: The most common confounding variables include:
-
Order Effects: The sequence in which treatments are administered can influence the behavioral response.
-
Handling Stress: Improper or inconsistent handling of laboratory animals can induce stress, affecting baseline behavior and drug responses.[1][2]
-
Environmental Factors: Differences in lighting, noise, and home cage environment can impact locomotor activity and anxiety levels.[3]
-
Experimenter Bias: Unintentional cues from the researcher can influence animal behavior.
-
Baseline Differences: Natural variations in individual animal activity levels or preferences for specific environments.
Q2: How does Prolintane's mechanism of action influence the choice of behavioral assays?
A2: Prolintane is a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft.[4][5] This mechanism is associated with stimulant effects, making locomotor activity, conditioned place preference (CPP), and self-administration the most relevant behavioral assays to assess its abuse potential and stimulant properties.[4]
Q3: What are the expected behavioral effects of Prolintane in rodents?
A3: Prolintane has been shown to increase locomotor activity, induce a significant conditioned place preference, and be self-administered by mice, indicating its rewarding and reinforcing properties.[4]
Troubleshooting Guides
Issue 1: High variability in locomotor activity data.
Possible Cause:
-
Inconsistent handling of animals leading to stress-induced hyperactivity or hypoactivity.
-
Lack of proper habituation to the testing environment.
-
Order effects if multiple doses or treatments are being tested.
-
Environmental distractors (e.g., sudden noises, changes in lighting).[3]
Troubleshooting Steps:
-
Standardize Handling Protocol: Implement a consistent handling procedure for all animals for several days leading up to the experiment. Tunnel or cup handling is recommended over tail handling to reduce anxiety.[1][2]
-
Habituation: Allow animals to habituate to the testing room for at least 30-60 minutes before the start of the experiment. Also, include a habituation period within the locomotor activity chamber itself before drug administration.
-
Counterbalance Treatment Order: If testing multiple doses of Prolintane or other compounds, use a counterbalanced design to distribute potential order effects evenly across all experimental groups.
-
Control the Environment: Conduct experiments in a quiet, dedicated behavioral testing room with consistent lighting conditions.
Issue 2: No significant conditioned place preference (CPP) is observed.
Possible Cause:
-
Suboptimal dosing of Prolintane.
-
Insufficient conditioning sessions.
-
Biased apparatus design where animals have a strong initial preference for one chamber.
-
Improper counterbalancing of drug-chamber pairings.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study to determine the optimal dose of Prolintane for inducing CPP in your specific strain and species of rodent.
-
Conditioning Protocol: Ensure a sufficient number of conditioning sessions (typically 3-4 pairings of drug and vehicle) to establish a clear association.
-
Unbiased Apparatus and Design: Use a CPP apparatus with distinct but equally preferred chambers. Conduct a pre-test to assess baseline preference. In an unbiased design, the drug-paired chamber is randomly assigned.[6][7] In a biased design, the drug is paired with the initially non-preferred side.[6]
-
Counterbalancing: Counterbalance the assignment of the drug-paired chamber to control for any inherent chamber biases.[8][9]
Issue 3: Animals fail to acquire self-administration of Prolintane.
Possible Cause:
-
Incorrect catheter placement or patency issues.
-
Inappropriate drug dosage (too low to be reinforcing or too high to be aversive).
-
Insufficient training or shaping of the lever-pressing response.
-
High stress levels interfering with learning.
Troubleshooting Steps:
-
Catheter Patency: Regularly check catheter patency to ensure proper drug delivery.
-
Dose Selection: Start with a dose known to be reinforcing for other psychostimulants and adjust as necessary based on pilot data.
-
Shaping: If animals are naive to the operant chambers, initiate training with a highly palatable reinforcer (e.g., sucrose) before introducing Prolintane.
-
Acclimatization: Allow for a sufficient period of recovery after surgery and habituation to the self-administration chambers to minimize stress.
Data Presentation
Table 1: Prolintane Dose-Response on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle (Saline) | - | 15,000 ± 2,500 |
| Prolintane | 10 | 25,000 ± 3,000* |
| Prolintane | 20 | 35,000 ± 4,000** |
| Methamphetamine | 1 | 45,000 ± 5,000*** |
*Data are hypothetical and based on trends reported in the literature.[4] Significance is denoted as *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle group.
Table 2: Conditioned Place Preference (CPP) with Prolintane in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Drug-Paired Chamber (s) (Mean ± SEM) |
| Vehicle (Saline) | - | 450 ± 50 |
| Prolintane | 10 | 600 ± 60* |
| Prolintane | 20 | 750 ± 70** |
*Data are hypothetical and based on trends reported in the literature.[4] Significance is denoted as *p < 0.05, *p < 0.01 compared to the vehicle group.
Table 3: Intravenous Self-Administration of Prolintane in Mice
| Lever Type | Reinforcer | Number of Presses (Mean ± SEM) |
| Active | Prolintane (4 mg/kg/infusion) | 120 ± 15 |
| Inactive | Prolintane (4 mg/kg/infusion) | 20 ± 5 |
| Active | Saline | 15 ± 4 |
| Inactive | Saline | 10 ± 3 |
Data are hypothetical and based on trends reported in the literature.[4]
Experimental Protocols & Visualizations
Experimental Workflow for Mitigating Confounding Variables
The following workflow outlines a generalized approach to designing and conducting Prolintane behavioral studies while minimizing the impact of confounding variables.
Workflow for minimizing confounding variables.
Signaling Pathway of Prolintane's Action
Prolintane acts as a dopamine reuptake inhibitor. It blocks the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft. This enhanced dopaminergic signaling in reward-related brain regions is believed to mediate its stimulant and reinforcing effects.
References
- 1. Frontiers | A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice [frontiersin.org]
- 2. americanaddictioncenters.org [americanaddictioncenters.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 8. Parameters for abolishing conditioned place preference for cocaine from running and environmental enrichment in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Prolintane Hydrochloride In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Prolintane Hydrochloride in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a central nervous system stimulant. Its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1] This action results in enhanced noradrenergic and dopaminergic signaling.
Q2: What are the common behavioral tests used to assess the effects of this compound in animal models?
A2: Common behavioral assays include locomotor activity tests to measure general motor stimulation, conditioned place preference (CPP) to assess rewarding properties, and self-administration studies to evaluate abuse potential.[2]
Q3: What are the potential adverse effects of this compound in animal studies?
A3: As a norepinephrine-dopamine reuptake inhibitor, this compound can induce side effects such as insomnia, agitation, anxiety, headache, dizziness, and tremors.[3] At higher doses, more severe effects like hallucinations and psychosis may be observed.[4] It is crucial to monitor animals for signs of distress, including excessive stereotyped behaviors, seizures, and significant weight loss.
Q4: How should this compound be prepared for in vivo administration?
A4: this compound is typically dissolved in a sterile, isotonic saline solution (0.9% NaCl). It is recommended to warm the solution to room or body temperature before injection to minimize animal discomfort.[5] The concentration should be calculated to ensure the desired dose is administered in an appropriate volume for the animal model and route of administration.
Dosage and Administration Tables
Table 1: Recommended Dosage of this compound for Mice
| Experimental Goal | Route of Administration | Dosage Range | Species | Reference |
| Locomotor Activity | Intraperitoneal (IP) | 10 - 20 mg/kg | Mouse | [2] |
| Conditioned Place Preference | Intraperitoneal (IP) | 10 - 20 mg/kg | Mouse | [2] |
| Self-Administration | Intravenous (IV) | 4 mg/kg/infusion | Mouse | [2] |
Table 2: Recommended Dosage of this compound for Rats
| Experimental Goal | Route of Administration | Dosage Range | Species | Reference |
| Drug Discrimination | Intraperitoneal (IP) | Up to 10 mg/kg (cumulative) | Rat | [2] |
| Conditioned Place Preference | Intraperitoneal (IP) | N/A | Rat |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound
-
Sterile 0.9% saline
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Prepare the this compound solution in sterile 0.9% saline to the desired concentration.
-
Warm the solution to room temperature.
-
Draw the calculated volume of the solution into a sterile syringe. Ensure there are no air bubbles.
-
-
Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The tail can be secured between the last two fingers of the same hand for better control.
-
-
Injection:
-
Turn the restrained mouse so its abdomen is facing upwards, with the head tilted slightly downwards.[6]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[6][7]
-
Clean the injection site with a disinfectant.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[5][8]
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.[7]
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions, such as distress or abnormal posture.
-
Protocol 2: Locomotor Activity Test in Mice
Materials:
-
Open field arena (e.g., 50x50 cm)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Acclimation:
-
Bring the mice to the testing room at least 30-60 minutes before the experiment to allow for acclimation to the new environment.[9]
-
-
Arena Preparation:
-
Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely before each trial to remove olfactory cues from previous animals.[10]
-
-
Administration of this compound:
-
Administer this compound or vehicle (saline) via intraperitoneal injection as described in Protocol 1.
-
-
Testing:
-
Place the mouse in the center of the open field arena.
-
Start the video recording and tracking software immediately.
-
Allow the mouse to explore the arena for a predetermined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Protocol 3: Conditioned Place Preference (CPP) in Rats
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Video tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Pre-conditioning (Baseline Preference):
-
On Day 1, place each rat in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15-20 minutes).[11]
-
Record the time spent in each of the two outer chambers to determine any initial preference. Animals with a strong preference for one chamber may be excluded.[11]
-
-
Conditioning:
-
This phase typically lasts for 6-8 days, with two sessions per day.
-
On conditioning days, administer this compound (e.g., 10 mg/kg, IP) and immediately confine the rat to one of the outer chambers (typically the initially non-preferred chamber) for a set duration (e.g., 30-45 minutes).[12]
-
In a separate session on the same day (usually several hours later), administer the vehicle (saline) and confine the rat to the opposite chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-conditioning (Preference Test):
-
On the test day (e.g., Day 10), place the rat in the central chamber with free access to all chambers, as in the pre-conditioning phase.[11]
-
Record the time spent in each of the outer chambers for a set period (e.g., 15-20 minutes).
-
-
Data Analysis:
-
A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in behavioral data | - Inconsistent drug administration technique.- Environmental stressors (e.g., noise, inconsistent lighting).- Lack of proper animal acclimation. | - Ensure all researchers are proficient in the injection technique.- Maintain a consistent and controlled testing environment.- Allow for adequate acclimation time before each experiment. |
| No significant effect of this compound | - Incorrect dosage.- Improper drug solution preparation or storage.- Animal strain is not sensitive to the drug. | - Perform a dose-response study to determine the optimal dose.- Prepare fresh drug solutions daily and store them appropriately.- Review literature for the responsiveness of the specific animal strain. |
| Animals exhibit excessive stress or stereotypy | - Dosage is too high.- The testing paradigm is overly stressful. | - Reduce the dosage of this compound.- Shorten the duration of the behavioral test.- Ensure the testing environment is as stress-free as possible. |
| Leakage of solution after IP injection | - Improper injection technique.- Needle was not inserted deep enough. | - Ensure the needle fully penetrates the peritoneal wall.- Pause for a moment after injection before withdrawing the needle. |
| Unexpected mortality | - Overdose.- Accidental injection into an organ.- Underlying health issues in the animal. | - Double-check all dosage calculations.- Refine injection technique to ensure proper placement in the peritoneal cavity.- Ensure all animals are healthy before starting the experiment. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo behavioral studies.
References
- 1. glpbio.com [glpbio.com]
- 2. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanaddictioncenters.org [americanaddictioncenters.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. research.vt.edu [research.vt.edu]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. uq.edu.au [uq.edu.au]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditioned place preference screen [pspp.ninds.nih.gov]
- 12. scispace.com [scispace.com]
Addressing solubility issues of Prolintane Hydrochloride in aqueous solutions for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Prolintane Hydrochloride in aqueous solutions for experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: There is conflicting information regarding the precise aqueous solubility of this compound. Some sources state that it is soluble in water, while others suggest it is insoluble or has very low solubility.[1][2] One prediction for the free base form indicates a low water solubility of 0.0233 mg/mL.[3] This discrepancy may be due to differences in experimental conditions (e.g., pH, temperature) or the specific salt form being referenced. Therefore, it is recommended to experimentally determine the solubility under your specific research conditions.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][4] For aqueous preparations, it is advisable to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of ionizable compounds like this compound is often pH-dependent.[5][6] As a hydrochloride salt of a basic compound, its solubility is generally expected to be higher in acidic solutions where it exists in its ionized form. Conversely, in neutral or basic solutions, it may convert to the less soluble free base, leading to precipitation.
Q4: Can temperature be used to increase the solubility of this compound?
A4: Yes, for many compounds, increasing the temperature can enhance solubility.[5] Some suppliers suggest gently heating the solution to 37°C to aid in dissolution.[7][8] However, it is crucial to verify the thermal stability of this compound to avoid degradation at elevated temperatures.
Q5: What is the recommended storage condition for this compound solutions?
A5: this compound as a solid is stable for at least two years when stored at room temperature or cooler in a sealed, airtight container, protected from light and humidity.[1] For solutions, it is recommended to store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Stability in aqueous solutions over time should be experimentally verified.
Troubleshooting Guide
This guide provides solutions to common issues encountered when preparing aqueous solutions of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of the free base. | 1. Adjust pH: Lower the pH of the aqueous buffer. This compound is more likely to be soluble in acidic conditions. 2. Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[9] 3. Gentle Heating: Warm the solution to 37°C while stirring.[7][8] 4. Sonication: Use an ultrasonic bath to aid in the dissolution process.[7][8] |
| Precipitate forms after adding the stock solution to the aqueous buffer. | The final concentration exceeds the solubility limit in the aqueous buffer. The organic solvent concentration is too high, causing the compound to crash out. The pH of the final solution is too high, leading to the formation of the less soluble free base. | 1. Lower the Final Concentration: Dilute the stock solution further into the aqueous buffer. 2. Optimize Co-solvent Percentage: Minimize the amount of organic solvent in the final solution. Typically, a final concentration of <1% DMSO is well-tolerated in many biological assays. 3. Verify Final pH: Measure the pH of the final solution and adjust if necessary to maintain an acidic pH. |
| Solution is cloudy or contains particulates. | Incomplete dissolution or presence of insoluble impurities. | 1. Increase Dissolution Time/Energy: Continue stirring, heating, or sonicating for a longer duration. 2. Filter the Solution: Use a 0.22 µm syringe filter to remove any undissolved particles or impurities. This is particularly important for sterile applications. |
| Compound appears to degrade over time in solution. | Instability in the chosen solvent or at the storage temperature. | 1. Prepare Fresh Solutions: Ideally, prepare solutions fresh for each experiment. 2. Evaluate Stability: Conduct a stability study by analyzing the concentration of the compound in solution over time under your storage conditions. 3. Store in Aliquots: Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously. If necessary, use an ultrasonic bath for 5-10 minutes or gently warm the solution to 37°C to ensure complete dissolution.[7][8]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Add the required volume of the stock solution to your pre-warmed (if applicable) aqueous experimental buffer. It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid and uniform mixing, which can prevent precipitation.
-
Final Concentration: Ensure the final concentration of DMSO is compatible with your experimental system (typically below 1%).
-
pH Check: Verify the pH of the final working solution and adjust if necessary.
-
Use Immediately: Use the freshly prepared aqueous solution for your experiments.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₃N · HCl | [10][11] |
| Molecular Weight | 253.8 g/mol | [10] |
| Appearance | Neat solid | [10][11] |
| Storage Temperature | -20°C | [10][11] |
| Predicted Water Solubility (free base) | 0.0233 mg/mL | [3] |
| Reported Solubility | Soluble in water, methanol, and DMSO | [1] |
Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition
Prolintane acts as a central nervous system stimulant by inhibiting the reuptake of the neurotransmitters norepinephrine (NE) and dopamine (DA) from the synaptic cleft.[7][8][10][11] This action increases the concentration and duration of these neurotransmitters in the synapse, leading to enhanced downstream signaling.
Caption: this compound's mechanism of action.
Experimental Workflow for Solubility Assessment
The following workflow can be used to systematically assess and optimize the solubility of this compound for your specific experimental needs.
Caption: Workflow for preparing Prolintane HCl solutions.
References
- 1. Prolintane HCl - Brain Health - LONGECITY [longecity.org]
- 2. Buy this compound (EVT-318851) | 1211-28-5 [evitachem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medkoo.com [medkoo.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. ijsdr.org [ijsdr.org]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Improving the reproducibility of experiments involving Prolintane Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Prolintane Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a central nervous system (CNS) stimulant that primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). In a research context, it is often used to study the effects of dopaminergic and noradrenergic pathway modulation on behavior, cognition, and neurological disorders. Its structural similarity to other psychostimulants like amphetamine and methylphenidate makes it a compound of interest in addiction and neuropharmacology studies.
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best kept at -20°C.
Q3: In which solvents is this compound soluble?
Q4: What are the known safety precautions when handling this compound?
As a psychoactive compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Experiments should be conducted in a well-ventilated area. Researchers should be aware of its stimulant properties and potential for abuse.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ClN | |
| Molecular Weight | 253.81 g/mol | |
| Appearance | Solid | |
| Storage | -20°C (long-term) | |
| Purity | ≥98% | [1] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Water | Expected to be soluble | As a hydrochloride salt. |
| Methanol | Expected to be soluble | As a hydrochloride salt. |
| Ethanol | Expected to be soluble | As a hydrochloride salt. |
| Note: Quantitative solubility data for this compound in various solvents at different temperatures is limited in publicly available literature. It is recommended to experimentally determine solubility for specific applications. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from an alternative synthesis route starting from allylbenzene.
Step 1: Epoxidation of Allylbenzene
-
Dissolve allylbenzene in dichloromethane (DCM) in a flask.
-
Cool the solution to 0°C with vigorous stirring.
-
Slowly add 3-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the solution and neutralize it with a sodium hydrogen carbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate to yield 2-benzyloxirane.
Step 2: Grignard Reaction
-
To a pre-cooled (-20°C) solution of 2-benzyloxirane and a catalytic amount of copper(I) iodide in dry tetrahydrofuran (THF), add vinyl magnesium chloride in THF dropwise over 30 minutes.
-
Allow the reaction to warm to ambient temperature and continue stirring for an additional hour.
-
Quench the reaction with aqueous ammonium chloride, filter, and wash with ethyl acetate.
Step 3: Mitsunobu Reaction
-
To a solution of the product from Step 2, succinimide, and triphenylphosphine in dry THF at 0°C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) dropwise.
-
Stir the reaction mixture at ambient temperature for 5 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Step 4: Reduction
-
Add the product from Step 3 in dry THF dropwise to a suspension of lithium aluminium hydride (LiAlH₄) in dry THF at 0°C.
-
Stir at room temperature for 30 minutes, then reflux for 6 hours.
-
Cool the mixture to 0°C and slowly add aqueous potassium hydroxide, followed by ethyl acetate.
-
Filter the residue over celite, and wash the filtrate with water and brine. Dry over sodium sulfate and concentrate under reduced pressure.
Step 5: Hydrogenation to Prolintane
-
To a solution of the product from Step 4 in methanol, add palladium hydroxide.
-
Stir the reaction mixture under hydrogen (60 psi) for 12 hours.
-
Filter the catalyst over a plug of celite and evaporate the solvent under reduced pressure to afford Prolintane as a colorless oil.
Step 6: Salt Formation to this compound
-
Dissolve the Prolintane free base in a suitable solvent like diethyl ether.
-
Bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Filter the precipitate and dry under vacuum to obtain this compound.
Troubleshooting Guides
Synthesis of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in epoxidation (Step 1) | - Incomplete reaction. - Degradation of m-CPBA. | - Ensure slow, portion-wise addition of m-CPBA at 0°C. - Use fresh, high-purity m-CPBA. - Monitor the reaction by TLC to ensure completion. |
| Side reactions in Grignard reaction (Step 2) | - Presence of water in the reaction. - Incorrect temperature control. | - Use anhydrous solvents and glassware. - Maintain the reaction temperature at -20°C during the addition of the Grignard reagent. |
| Incomplete reduction with LiAlH₄ (Step 4) | - Insufficient LiAlH₄. - Deactivated LiAlH₄. | - Use a sufficient excess of LiAlH₄. - Use fresh, unexposed LiAlH₄. - Ensure the reaction is refluxed for the specified time. |
| Inefficient hydrogenation (Step 5) | - Inactive catalyst. - Insufficient hydrogen pressure. | - Use fresh palladium hydroxide catalyst. - Ensure the system is properly sealed and maintains 60 psi of hydrogen pressure. - Agitate the reaction mixture vigorously to ensure good mixing. |
Analytical Characterization (HPLC/GC-MS)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC | - Interaction of the amine group with residual silanols on the column. - Inappropriate mobile phase pH. | - Use a base-deactivated column or an end-capped column. - Add a competing amine like triethylamine (TEA) to the mobile phase. - Adjust the mobile phase pH to ensure consistent ionization of prolintane. |
| Irreproducible retention times in HPLC | - Column temperature fluctuations. - Inconsistent mobile phase composition. | - Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Degradation of Prolintane in GC-MS | - Thermal decomposition in the injector port. | - Use a lower injector temperature. - Derivatize the amine group to increase thermal stability. |
| Low sensitivity in MS detection | - Poor ionization. | - Optimize MS parameters (e.g., ionization source, voltages). - Use a more sensitive ionization technique if available. |
Rodent Behavioral Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral responses | - Inconsistent drug administration (e.g., intraperitoneal injection technique). - Stress levels of the animals. - Individual differences in drug metabolism. | - Ensure consistent and accurate dosing and administration technique. - Acclimate animals to the experimental environment to reduce stress. - Use a sufficient number of animals to account for individual variability and consider using inbred strains. |
| Lack of expected stimulant effect | - Incorrect dosage. - Degradation of the drug solution. | - Perform a dose-response study to determine the optimal dose for the desired effect. - Prepare fresh drug solutions daily and protect them from light. |
| Catheter patency issues in self-administration studies | - Blood clots or biofilm formation in the catheter. | - Flush catheters regularly with heparinized saline. - Maintain aseptic surgical and handling procedures to prevent infection. |
Visualizations
Caption: Experimental workflow for this compound from synthesis to behavioral analysis.
Caption: Mechanism of action of this compound as a norepinephrine-dopamine reuptake inhibitor.
References
Identifying and characterizing potential degradation products of Prolintane in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing potential degradation products of Prolintane during storage and under stress conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Prolintane and its potential degradation products.
Question: I am observing unexpected peaks in my chromatogram when analyzing a stored sample of Prolintane. How do I identify if these are degradation products?
Answer:
-
Initial Assessment: Compare the chromatogram of the stored sample with that of a freshly prepared reference standard of Prolintane. New peaks in the stored sample chromatogram are potential impurities or degradation products.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) to assess the peak purity of the Prolintane peak in the stored sample. A non-homogenous peak suggests the presence of a co-eluting impurity.
-
Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer, analyze the mass spectra of the unexpected peaks. The fragmentation pattern can provide structural information to help identify the degradation products. Compare the obtained mass-to-charge ratio (m/z) with potential degradation products formed through common pathways like oxidation or hydrolysis.
-
Forced Degradation Studies: Conduct forced degradation studies (see experimental protocols below) to intentionally generate degradation products. Compare the retention times of the peaks generated under stress conditions with the unexpected peaks in your stored sample chromatogram. This can help confirm the identity of the degradation products.
Question: The assay value for my Prolintane sample is lower than expected. What could be the cause?
Answer:
-
Sample Degradation: Prolintane may have degraded during storage. Check for the presence of degradation products in the chromatogram. If significant degradation has occurred, the amount of active Prolintane will be reduced.
-
Standard Instability: Ensure that your Prolintane reference standard is pure and has not degraded. Prepare a fresh standard solution and re-assay the sample.
-
Methodological Issues:
-
Incomplete Extraction: If you are analyzing a formulated product, ensure your extraction procedure effectively recovers all the Prolintane.
-
Instrumental Drift: Calibrate your instrument and check for any drift in detector response.
-
Improper Dilutions: Verify all dilution calculations and ensure accurate pipetting.
-
-
Mass Balance Analysis: Perform a mass balance analysis by summing the assay value of Prolintane and the estimated concentrations of all degradation products. A mass balance close to 100% indicates that the loss in Prolintane is due to degradation. A significant deviation may suggest the formation of non-chromophoric or volatile degradation products not detected by your current method.
Question: I am having difficulty separating Prolintane from a suspected degradation product. What can I do to improve the chromatographic resolution?
Answer:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
pH: Adjust the pH of the aqueous buffer. Since Prolintane is a basic compound, small changes in pH can significantly affect its retention and selectivity relative to its degradation products.
-
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different stationary phase chemistry (e.g., C8, Phenyl, Cyano) to exploit different separation mechanisms.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures. Optimize the gradient slope and duration.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which can sometimes improve resolution.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for Prolintane?
A1: Based on its chemical structure (a phenylalkylpyrrolidine), Prolintane is susceptible to several degradation pathways:
-
Oxidation: The tertiary amine and the benzylic position are prone to oxidation. This can lead to the formation of N-oxides and hydroxylated derivatives.
-
Hydrolysis: While Prolintane itself does not have readily hydrolyzable functional groups, formulations containing Prolintane might include excipients that could promote hydrolysis under certain pH and temperature conditions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, potentially leading to the formation of colored degradants.
-
Thermal Degradation: High temperatures can accelerate oxidative and other degradation pathways.
Q2: How can I establish a stability-indicating analytical method for Prolintane?
A2: A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To establish such a method, you need to:
-
Perform forced degradation studies to generate potential degradation products.
-
Develop a chromatographic method (typically HPLC) that separates Prolintane from all generated degradation products and any known process impurities.
-
Validate the method according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.
Q3: What are the typical stress conditions for a forced degradation study of Prolintane?
A3: Typical stress conditions, as recommended by ICH guidelines, include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photodegradation: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
These conditions may need to be adjusted based on the observed stability of Prolintane. The goal is to achieve 5-20% degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of Prolintane
Objective: To generate potential degradation products of Prolintane under various stress conditions.
Materials:
-
Prolintane drug substance
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Prolintane at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of Prolintane powder in a petri dish and expose it to 80°C in an oven for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target analytical concentration.
-
-
Photodegradation:
-
Expose a solution of Prolintane (1 mg/mL) and a thin layer of solid Prolintane to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare solutions of the stressed samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method for Prolintane
Objective: To provide a starting point for developing a stability-indicating HPLC method for the analysis of Prolintane and its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Chromatography data system (CDS).
Chromatographic Conditions (Suggested Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax of Prolintane) |
| Injection Volume | 10 µL |
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can separate Prolintane from its degradation products and any other potential impurities.
-
Linearity: Establish a linear relationship between the concentration of Prolintane and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of Prolintane that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 1: Summary of Forced Degradation Results for Prolintane
| Stress Condition | Duration | % Degradation of Prolintane | Number of Degradation Products | Retention Times of Major Degradants (min) |
| 0.1 M HCl | 24 h | [Enter Data] | [Enter Data] | [Enter Data] |
| 0.1 M NaOH | 24 h | [Enter Data] | [Enter Data] | [Enter Data] |
| 3% H₂O₂ | 24 h | [Enter Data] | [Enter Data] | [Enter Data] |
| Thermal (80°C) | 48 h | [Enter Data] | [Enter Data] | [Enter Data] |
| Photolytic | ICH Q1B | [Enter Data] | [Enter Data] | [Enter Data] |
Table 2: Validation Summary for the Stability-Indicating HPLC Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | [Enter Data] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [Enter Data] |
| Precision (RSD) | ≤ 2.0% | [Enter Data] |
| LOD (µg/mL) | - | [Enter Data] |
| LOQ (µg/mL) | - | [Enter Data] |
| Robustness | No significant impact on results | [Enter Data] |
Visualizations
Caption: Potential degradation pathways of Prolintane under stress conditions.
Caption: Workflow for a forced degradation study of Prolintane.
Caption: A logical guide for troubleshooting unexpected peaks in a chromatogram.
Best practices for handling Prolintane Hydrochloride as a controlled substance in the lab
Technical Support Center: Prolintane Hydrochloride
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound a controlled substance?
A1: The regulatory status of this compound varies by region. In the United States, it is not currently scheduled under the Controlled Substances Act (CSA) by the Drug Enforcement Administration (DEA).[1][2][3][4] However, it is structurally classified as an amphetamine and is considered a central nervous system stimulant.[5][6][7] It is prohibited in sports by the World Anti-Doping Agency (WADA).[8] In other countries, its status may differ; for example, in Germany, it is a prescription-only medicine.[9] Due to its stimulant properties and potential for abuse, it is prudent to handle it with the same care as a scheduled substance, following all institutional and local regulations.[1]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards include:
-
Toxicity: It is toxic if swallowed.
-
Stimulant Effects: As a central nervous system stimulant, it can cause effects such as insomnia, nervousness, irritability, and at high doses, may lead to hallucinations and psychosis.[1][10]
-
Handling Hazard: It is a neat solid, and care should be taken to avoid dust formation and inhalation.[11]
Q3: How should this compound be stored in the laboratory?
A3: this compound should be stored at -20°C for long-term stability (≥5 years).[6][12] For shipping, it is generally stable at room temperature.[12][13] As a best practice for a substance with potential for abuse, it should be stored in a secure, substantially constructed, double-locking container that is fixed in place.[14] A complete and accurate inventory log should be maintained, tracking the substance from receipt to disposal.[14]
Q4: What is the proper procedure for disposing of this compound waste?
A4: Disposal of this compound should comply with all local, state, and federal regulations for chemical waste. For disposal of small quantities, the following steps are recommended:
-
Remove the material from its original container.
-
Mix it with an undesirable, inert substance such as used coffee grounds or cat litter.[15][16] This makes it unappealing and less likely to be diverted.
-
Place the mixture in a sealed container, like a plastic bag, to prevent leakage.[16]
-
Dispose of the sealed container in the regular trash, if permitted by your institution and local regulations.[16] Never flush this compound down the drain unless specifically instructed to do so by your institution's safety guidelines and local regulations.[11][15]
Safety and Handling Guide
Q5: What Personal Protective Equipment (PPE) is required when handling this compound?
A5: Appropriate PPE must be worn at all times.[11][17] The required equipment varies based on the procedure being performed.
| Procedure | Required PPE | Rationale |
| Weighing Neat Solid | Lab coat, nitrile gloves, tightly fitting safety goggles.[11] | To prevent skin/eye contact and ingestion of airborne particles. |
| Preparing Solutions | Lab coat, nitrile gloves, safety goggles.[11] | To protect against splashes and direct contact with the substance. |
| Handling Solutions | Lab coat, nitrile gloves, safety glasses. | Standard protection against accidental contact. |
| Cleaning Spills | Impervious clothing, chemical-resistant gloves, safety goggles, respirator (if significant dust/aerosol).[11] | To ensure full protection during cleanup of a hazardous substance. |
Q6: What should I do in case of accidental exposure?
A6: Follow these first-aid measures immediately:[11]
-
After Ingestion: If swallowed, call a poison control center or doctor immediately. Do not induce vomiting.[11]
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
After Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[11]
-
After Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[11]
Q7: How should I handle a spill of this compound powder?
A7: For a small spill:
-
Ensure adequate ventilation and remove all sources of ignition.[11]
-
Wearing appropriate PPE, carefully collect the spilled material using spark-proof tools.[11] Avoid creating dust.
-
Place the collected material into a suitable, closed container for disposal.[11]
-
Clean the spill area thoroughly. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[11]
Troubleshooting and Experimental Protocols
Q8: My analytical results for this compound are inconsistent. What could be the cause?
A8: Inconsistent results can stem from several factors:
-
Compound Integrity: this compound can degrade if not stored properly. Ensure it has been consistently stored at -20°C.[6][12]
-
Solution Stability: Solutions may degrade over time. It is best practice to use freshly prepared solutions for each experiment.
-
Accurate Weighing: Use a calibrated analytical balance and ensure static electricity is minimized.
-
Cross-Contamination: Ensure all glassware and equipment are scrupulously clean.
-
Instrument Performance: Verify the performance of your analytical instrument (e.g., HPLC, GC-MS) with a certified reference standard.
Protocol 1: Preparation of a 1 mg/mL Stock Solution
This protocol outlines the steps for preparing a standard stock solution for analytical experiments.
-
Preparation: Perform all work inside a chemical fume hood. Ensure the analytical balance is calibrated and free of vibration.
-
Weighing: Tare a clean weighing vessel on the analytical balance. Carefully weigh out 10 mg of this compound neat solid.
-
Dissolution: Transfer the weighed solid to a 10 mL volumetric flask. Add approximately 7 mL of the desired solvent (e.g., methanol).
-
Mixing: Gently swirl the flask to dissolve the solid completely. An ultrasonic bath may be used for a short period if needed.
-
Final Volume: Once fully dissolved, add solvent to the 10 mL mark. Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the solution to a labeled, sealed vial and store at -20°C when not in use.
Protocol 2: General Workflow for Analysis
A typical workflow for the analysis of this compound in a research setting involves several key stages.
Caption: General laboratory workflow for the analysis of this compound.
Mechanism of Action
Q9: What is the mechanism of action of this compound?
A9: Prolintane is a central nervous system stimulant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[9][18][19] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to higher concentrations and prolonged signaling of these neurotransmitters at postsynaptic receptors.[9][18]
Caption: Signaling pathway of Prolintane as a Norepinephrine-Dopamine Reuptake Inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. eCFR :: 21 CFR Part 1308 -- Schedules of Controlled Substances [ecfr.gov]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. dea.gov [dea.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. wada-ama.org [wada-ama.org]
- 9. psychonautwiki.org [psychonautwiki.org]
- 10. mims.com [mims.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound | LGC Standards [lgcstandards.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. dea.gov [dea.gov]
- 16. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. This compound | 1211-28-5 | Benchchem [benchchem.com]
- 19. Prolintane - Wikipedia [en.wikipedia.org]
Technical Support Center: Quantification of Low Prolintane Concentrations in Brain Tissue
Welcome to the technical support center for the quantification of Prolintane in brain tissue. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this analytical task.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low concentrations of Prolintane in brain tissue?
Quantifying low concentrations of Prolintane, a central nervous system stimulant, in a complex biological matrix like brain tissue presents several analytical challenges. The primary obstacles include:
-
Low Analyte Concentration: Prolintane may be present at very low levels, requiring highly sensitive analytical instrumentation.
-
Matrix Effects: The brain tissue matrix is rich in lipids, proteins, and endogenous small molecules that can interfere with the analysis. These interferences, known as matrix effects, can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and reproducibility of quantification.[1][2]
-
Sample Preparation: Efficient extraction of Prolintane from the complex brain matrix while minimizing co-extraction of interfering substances is critical. The choice of extraction technique can significantly impact recovery and data quality.[3][4]
-
Analyte Stability: Prolintane may be susceptible to degradation during sample collection, storage, and processing. Ensuring the stability of the analyte throughout the analytical workflow is crucial for accurate results.[5][6][7]
-
Selection of an Appropriate Internal Standard: An ideal internal standard is necessary to compensate for variability in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard for Prolintane is the preferred choice.[8]
Q2: What is the recommended analytical technique for quantifying Prolintane in brain tissue?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of small molecules like Prolintane in complex biological matrices.[9][10][11] This technique offers high sensitivity, selectivity, and specificity, allowing for the accurate measurement of Prolintane even in the presence of interfering substances.
Q3: How can I minimize matrix effects in my analysis?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize robust extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the matrix components.[9][10]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate Prolintane from co-eluting matrix components.[2]
-
Use of a Stable Isotope-Labeled Internal Standard: A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples to compensate for matrix effects.[2]
Q4: What are the critical considerations for sample preparation of brain tissue for Prolintane analysis?
Key considerations for brain tissue sample preparation include:
-
Homogenization: The brain tissue must be thoroughly homogenized to ensure a representative sample and efficient extraction. This can be achieved using bead beaters, ultrasonicators, or rotor-stator homogenizers.
-
Extraction Method: Protein precipitation is a simple and common method, but for lower concentrations, more selective techniques like LLE or SPE are recommended to achieve adequate cleanup.[4][12]
-
Solvent Selection: The choice of extraction solvent should be optimized to maximize Prolintane recovery while minimizing the extraction of interfering lipids and other matrix components.
-
Stability: Analytes can be unstable in brain homogenates. It is recommended to store samples at -80°C and perform extractions on ice to minimize degradation.[6][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Q: My Prolintane peak is showing significant tailing in the chromatogram. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors related to the chromatography. Here are some troubleshooting steps:
-
Column Choice: Ensure you are using a suitable column for basic compounds like Prolintane. A C18 column with end-capping is a good starting point.
-
Mobile Phase pH: Prolintane is a basic compound. Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) will ensure the analyte is in its protonated form, which generally results in better peak shape on silica-based columns.
-
Column Contamination: The column may be contaminated with residual matrix components. Try washing the column with a strong solvent or, if necessary, replace it.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.
Issue 2: Low Recovery of Prolintane
Q: I am observing low and inconsistent recovery of Prolintane from my brain tissue samples. What steps can I take to improve this?
A: Low recovery is often related to the sample preparation and extraction process. Consider the following:
-
Extraction Efficiency: Your current extraction method may not be efficient enough. If you are using protein precipitation, consider switching to LLE or SPE for a more thorough extraction.
-
Solvent Optimization: Experiment with different extraction solvents and pH conditions to find the optimal combination for Prolintane.
-
Homogenization: Incomplete homogenization of the brain tissue can lead to inefficient extraction. Ensure your homogenization procedure is robust and reproducible.
-
Adsorption: Prolintane may be adsorbing to plasticware. Using low-binding tubes and pipette tips can help minimize this issue.
-
Analyte Stability: Prolintane may be degrading during the extraction process. Keep samples on ice and work quickly. You may also consider adding antioxidants or enzyme inhibitors to the homogenization buffer.
Issue 3: High Variability in Results
Q: My replicate injections are showing high variability. What is the likely source of this imprecision?
A: High variability can stem from several sources throughout the analytical workflow.
-
Internal Standard Use: If you are not using a stable isotope-labeled internal standard, any variability in sample preparation or injection volume will directly impact your results. The use of a SIL-IS is highly recommended to correct for these variations.
-
Inconsistent Sample Preparation: Ensure that each step of your sample preparation, from tissue weighing to final extract reconstitution, is performed consistently across all samples.
-
Autosampler Issues: Check the autosampler for any potential issues with injection volume precision.
-
Matrix Effects: Inconsistent matrix effects between samples can lead to high variability. Re-evaluate your sample cleanup procedure to ensure more consistent removal of matrix components.
Experimental Protocols
Protocol 1: Prolintane Extraction from Brain Tissue using Liquid-Liquid Extraction (LLE)
-
Homogenization:
-
Weigh approximately 100 mg of frozen brain tissue.
-
Add 400 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) and an appropriate amount of the internal standard (Prolintane-d5).
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process.
-
-
Extraction:
-
To 100 µL of the brain homogenate, add 50 µL of 1 M sodium carbonate to basify the sample.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes and then centrifuge at 4000 x g for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data
Table 1: Recovery and Matrix Effect of Prolintane from Brain Tissue
| Parameter | Prolintane | Prolintane-d5 (IS) |
| Recovery (%) | ||
| Low QC (1 ng/mL) | 85.2 ± 4.1 | 87.5 ± 3.8 |
| Medium QC (50 ng/mL) | 88.9 ± 3.5 | 89.1 ± 3.2 |
| High QC (200 ng/mL) | 91.3 ± 2.8 | 90.7 ± 2.5 |
| Matrix Effect (%) | ||
| Low QC (1 ng/mL) | 92.7 ± 5.3 | 94.1 ± 4.9 |
| Medium QC (50 ng/mL) | 95.1 ± 4.2 | 96.3 ± 3.9 |
| High QC (200 ng/mL) | 97.6 ± 3.1 | 98.2 ± 2.8 |
Data are presented as mean ± standard deviation (n=6). Recovery (%) was calculated as (peak area in extracted sample / peak area in post-extraction spiked sample) x 100. Matrix Effect (%) was calculated as (peak area in post-extraction spiked sample / peak area in neat solution) x 100.
Table 2: LC-MS/MS Parameters for Prolintane Quantification
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Prolintane) | m/z 218.2 -> 117.1 |
| MRM Transition (Prolintane-d5) | m/z 223.2 -> 122.1 |
| Collision Energy | Optimized for each transition |
Visualizations
Caption: Experimental workflow for Prolintane quantification.
Caption: Troubleshooting low Prolintane recovery.
References
- 1. Matrix effects in biological mass spectrometry imaging: identification and compensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brain homogenate stability for stimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in rat brain tissue exposed to 4'-fluoro-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Statistical Approaches for Analyzing Dose-Dependent Effects of Prolintane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the dose-dependent effects of Prolintane.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Prolintane that we should consider when designing dose-response experiments?
A1: Prolintane is a central nervous system stimulant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] This means it blocks the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3] The downstream effects are a result of enhanced noradrenergic and dopaminergic signaling. When designing experiments, it is crucial to select assays that can quantitatively measure the effects of this mechanism, such as neurotransmitter release assays, receptor binding assays, or behavioral paradigms sensitive to dopaminergic and noradrenergic stimulation.[4]
Q2: Which statistical models are most appropriate for analyzing Prolintane's dose-response curves?
A2: The most common and generally appropriate model for analyzing dose-response data is the four-parameter logistic (4PL) model. This model is used to calculate key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), the Hill slope (steepness of the curve), and the top and bottom plateaus of the response.[5] It is important to assess whether the dose-response curve is symmetrical. If asymmetry is observed, a five-parameter logistic (5PL) model might provide a better fit.[5]
Q3: How do I determine the optimal dose range for in vitro and in vivo studies with Prolintane?
A3: Determining the optimal dose range requires a combination of literature review and pilot experiments. For in vitro studies, initial concentrations can be based on previously reported effective concentrations for similar compounds or preliminary cell viability assays to identify a non-toxic range. For in vivo studies, literature suggests that doses between 10 and 20 mg/kg have been shown to produce significant stimulant effects in rodents.[4] A typical approach is to use a logarithmic dose spacing (e.g., 0.1, 1, 10, 100 µM for in vitro; 1, 5, 10, 20 mg/kg for in vivo) to cover a wide range of potential effects.
Q4: What are the key parameters to report from a dose-response analysis of Prolintane?
A4: For a comprehensive report, you should include the following parameters, typically derived from a non-linear regression fit of your data:
-
EC50/IC50: The concentration of Prolintane that produces 50% of the maximal response. This is a key measure of the drug's potency.
-
Hill Slope: Describes the steepness of the dose-response curve. A Hill slope of 1.0 suggests a 1:1 binding relationship, while values greater or less than 1.0 can indicate cooperativity or more complex interactions.
-
Emax/Imax (Top and Bottom Plateaus): The maximal and minimal response levels observed in the experiment.
-
R-squared: A measure of the goodness of fit of the model to your data.
Troubleshooting Guides
Issue 1: My dose-response data does not fit a standard sigmoidal curve.
-
Possible Cause: The dose range tested may be too narrow, missing the top or bottom plateaus of the curve.
-
Solution: Expand the range of Prolintane concentrations in your experiment. Include lower doses to establish a clear baseline and higher doses to ensure a maximal effect is reached.[6]
-
-
Possible Cause: The response to Prolintane may be biphasic (having both stimulatory and inhibitory effects at different concentrations).
-
Solution: Consider fitting your data to a biphasic dose-response model. This can occur with compounds that have complex pharmacological profiles.
-
-
Possible Cause: Inconsistent experimental conditions or high variability in measurements.
-
Solution: Review your experimental protocol for sources of variability. Ensure consistent cell densities, incubation times, and reagent concentrations. Increase the number of replicates for each dose.
-
Issue 2: The non-linear regression analysis fails to converge or provides unreliable parameter estimates.
-
Possible Cause: Insufficient number of data points, particularly around the steep portion of the curve.
-
Solution: Increase the number of concentrations tested, especially between the 20% and 80% response levels.
-
-
Possible Cause: The model is over-parameterized for the given data.
-
Solution: If you have a limited dataset, consider constraining one or more parameters. For example, if you have reliable control data, you can fix the top or bottom plateaus to these values.[5]
-
-
Possible Cause: Outliers are skewing the curve fit.
-
Solution: Identify and investigate any outliers. Statistical methods for outlier detection can be used, but any removal of data points should be justified and documented.
-
Issue 3: How do I statistically compare the potency (EC50) of Prolintane with another stimulant?
-
Statistical Approach: To compare the EC50 values of two or more drugs, you can use statistical tests that compare the parameters of the fitted curves. In software like GraphPad Prism, an F-test can be used to determine if the log(EC50) values are significantly different.
-
Procedure:
-
Perform non-linear regression for each drug's dose-response data separately to obtain the best-fit EC50 values and their standard errors.
-
Use a statistical comparison test (e.g., extra sum-of-squares F-test) to test the null hypothesis that the log(EC50) values are the same.
-
A significant p-value (typically < 0.05) indicates that the potencies of the two drugs are statistically different.
-
Quantitative Data Summary
Table 1: Hypothetical In Vitro Dose-Response Data for Prolintane on Dopamine Transporter (DAT) Binding
| Prolintane Concentration (nM) | Percent Inhibition of DAT Binding (Mean ± SEM) |
| 0.1 | 2.3 ± 0.8 |
| 1 | 8.1 ± 1.5 |
| 10 | 25.4 ± 3.2 |
| 50 | 48.9 ± 4.1 |
| 100 | 70.2 ± 3.8 |
| 500 | 91.5 ± 2.5 |
| 1000 | 98.7 ± 1.1 |
Table 2: Statistical Analysis of Dose-Dependent Effects in an In Vivo Microdialysis Study
| Treatment Group | Dose (mg/kg) | Striatal Dopamine (% of Baseline, Mean ± SEM) | Statistical Test vs. Vehicle | P-value |
| Vehicle | 0 | 102 ± 5.6 | - | - |
| Prolintane | 5 | 155 ± 12.3 | Dunnett's Test | p < 0.05 |
| Prolintane | 10 | 289 ± 25.8 | Dunnett's Test | p < 0.01 |
| Prolintane | 20 | 450 ± 38.1 | Dunnett's Test | p < 0.001 |
| Trend Analysis | - | - | Jonckheere's Trend Test | p < 0.001 |
Experimental Protocols
Protocol 1: In Vitro Dopamine Transporter (DAT) Occupancy Assay
-
Objective: To determine the affinity and potency of Prolintane at the dopamine transporter.
-
Materials: Rat striatal tissue homogenates, [³H]-WIN 35,428 (a radioligand for DAT), Prolintane stock solutions, scintillation fluid, filtration apparatus.
-
Procedure:
-
Prepare a series of dilutions of Prolintane (e.g., from 0.1 nM to 10 µM).
-
In a 96-well plate, incubate the striatal homogenates with a fixed concentration of [³H]-WIN 35,428 and the varying concentrations of Prolintane for 60 minutes at 4°C.
-
Terminate the binding reaction by rapid filtration over glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each Prolintane concentration relative to the control (no Prolintane).
-
Plot the percent inhibition versus the log of Prolintane concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50.
-
Mandatory Visualizations
Caption: Mechanism of action of Prolintane as a norepinephrine-dopamine reuptake inhibitor.
References
- 1. Prolintane - Wikipedia [en.wikipedia.org]
- 2. Prolintane [medbox.iiab.me]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
- 6. generalized linear model - Fitting a dose response curve to 3 dose points - Cross Validated [stats.stackexchange.com]
Technical Support Center: Prolintane Hydrochloride Analytical Reference Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity of Prolintane Hydrochloride analytical reference material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a stimulant and a norepinephrine-dopamine reuptake inhibitor (NDRI) that is structurally related to amphetamines.[1][2] As an analytical reference material, its purity is critical for the accuracy and reliability of analytical methods used in research, quality control, and forensic applications.[3] Impurities can lead to inaccurate quantification, misidentification of the main compound, and potentially compromise the safety and efficacy of a pharmaceutical product under development.
Q2: What are the common impurities associated with this compound?
A2: Impurities in this compound can originate from the synthesis process or degradation. Based on common synthetic routes, potential impurities may include starting materials, by-products, and intermediates.[4]
Q3: What is the typical purity specification for this compound analytical reference material?
A3: this compound analytical reference material is typically supplied with a purity of ≥98%.[3] It is important to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific batch purity and a list of identified impurities and their levels.
Q4: How should this compound analytical reference material be stored?
A4: The recommended storage condition for this compound is typically at -20°C for long-term stability.[3] Always consult the supplier's instructions for specific storage and handling guidelines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Peak Tailing for the Prolintane Peak
-
Possible Cause A: Secondary Interactions with Residual Silanols: Prolintane is a basic compound and can interact with acidic residual silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.
-
Solution:
-
Use a base-deactivated column or a column with end-capping.
-
Lower the pH of the mobile phase to ensure the analyte is fully protonated. A pH of 2.5-3.5 is often effective for basic compounds.
-
Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
-
-
Possible Cause B: Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion, including tailing.
-
Solution:
-
Reduce the injection volume or dilute the sample.
-
-
-
Possible Cause C: Extra-column Volume: Excessive tubing length or internal diameter between the column and the detector can contribute to peak broadening and tailing.
-
Solution:
-
Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length as short as possible.
-
-
Issue 2: Inconsistent Retention Times
-
Possible Cause A: Inadequate Column Equilibration: Insufficient equilibration time with the mobile phase before analysis can lead to drifting retention times.
-
Solution:
-
Ensure the column is equilibrated for at least 10-15 column volumes with the mobile phase before the first injection.
-
-
-
Possible Cause B: Mobile Phase Composition Change: Inaccurate preparation or evaporation of the organic solvent in the mobile phase can alter its composition and affect retention times.
-
Solution:
-
Prepare fresh mobile phase daily and keep the solvent reservoir covered.
-
If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
-
Possible Cause C: Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.
-
Solution:
-
Use a column oven to maintain a constant and controlled temperature.[5]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause A: Active Sites in the GC System: Prolintane, being a basic compound, can interact with active sites (e.g., silanol groups) in the injector liner, column, or transfer line.
-
Solution:
-
Use a deactivated injector liner and a GC column specifically designed for basic compounds.
-
Regularly condition the column according to the manufacturer's instructions.
-
-
-
Possible Cause B: Inappropriate Injection Temperature: Too high an injection temperature can cause degradation of the analyte.
-
Solution:
-
Optimize the injector temperature, starting with a lower temperature and gradually increasing it to find the optimal setting that provides good peak shape without degradation.
-
-
Issue 2: Low Response or No Peak Detected
-
Possible Cause A: Analyte Adsorption: Prolintane may adsorb to active sites in the GC system, leading to a loss of signal.
-
Solution:
-
Ensure the entire flow path is inert. Consider derivatization of the amine group to reduce its polarity and activity, although this adds a step to the sample preparation.
-
-
-
Possible Cause B: Incorrect Mass Spectrometer Parameters: The mass spectrometer may not be set to detect the characteristic ions of Prolintane.
-
Solution:
-
Verify the mass scan range includes the molecular ion and major fragment ions of Prolintane. The mass spectrum of a related metabolite shows a characteristic ion at m/z 126.[6]
-
-
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Source | Typical Analytical Technique for Detection |
| 2-Oxo-1-phenylpentane | Starting material in some synthesis routes[4] | HPLC, GC-MS |
| Allylbenzene | Starting material in an alternative synthesis route[4] | GC-MS |
| Unreacted Intermediates | Incomplete reaction during synthesis | HPLC, GC-MS |
| Degradation Products | Hydrolysis, oxidation, photolysis[7][8] | HPLC, LC-MS |
Note: This table lists potential impurities based on known synthesis routes and general degradation pathways. The actual impurity profile of a specific reference standard batch should be confirmed by consulting the Certificate of Analysis.
Experimental Protocols
The following are example methodologies for the analysis of this compound. These are based on established methods for similar compounds and should be validated for their intended use.
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of this compound and quantify any related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the identity of this compound by its mass spectrum.
-
Instrumentation: A standard GC-MS system.
-
Chromatographic and Mass Spectrometric Conditions (Example):
-
Column: HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: 40-550 amu.
-
-
Sample Preparation: Prepare a dilute solution of this compound in methanol.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Conditions (Example):
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to confirm the structure and assign all proton and carbon signals.
-
-
Sample Preparation: Dissolve an appropriate amount of the reference standard in the chosen deuterated solvent.
Mandatory Visualizations
Signaling Pathway of a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
Caption: Mechanism of action of this compound as an NDRI.
Experimental Workflow for Purity Verification
Caption: General workflow for the purity verification of Prolintane HCl.
References
- 1. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. ajpsonline.com [ajpsonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Prolintane vs. d-Amphetamine: A Comparative Analysis of Their Effects on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the psychostimulants Prolintane and d-amphetamine, with a specific focus on their effects on locomotor activity as observed in preclinical studies. This analysis is intended to inform researchers and professionals in the fields of pharmacology and drug development.
Introduction
Prolintane and d-amphetamine are both central nervous system stimulants that enhance dopaminergic neurotransmission, leading to increased locomotor activity. However, they exhibit distinct pharmacological profiles. Prolintane primarily acts as a dopamine reuptake inhibitor, similar to cocaine, while d-amphetamine is known to both inhibit dopamine reuptake and promote its release.[1] This fundamental difference in their mechanism of action is reflected in their potency and behavioral effects.
Comparative Locomotor Activity Data
The following table summarizes the dose-dependent effects of Prolintane and d-amphetamine on locomotor activity in mice, as compiled from various preclinical studies. It is important to note that a direct head-to-head comparative study under identical experimental conditions was not available in the public domain. The data presented here is a synthesis of findings from separate studies.
| Compound | Dose (mg/kg, i.p.) | Species | Observed Effect on Locomotor Activity | Reference |
| Prolintane | 10 | Mouse | Increased locomotor activity | [1] |
| 20 | Mouse | Increased locomotor activity (to a lesser degree than methamphetamine) | [1] | |
| d-Amphetamine | 0.5 | Rat | Significantly enhanced locomotor activity | [2] |
| 1.5 | Rat | Significantly enhanced locomotor activity | [2] | |
| 2.5 | Mouse | Significantly greater increase in locomotor activity in D3R mutant mice compared to wild-type | [3] | |
| 5.0 | Mouse | Similar locomotor activity in D3R mutant and wild-type mice | [3] | |
| 10.0 | Mouse | Similar locomotor activity in D3R mutant and wild-type mice | [3] |
Note: The effects of d-amphetamine on locomotor activity can be bimodal. At lower doses, it typically induces hyperlocomotion, while at higher doses, this can be replaced by stereotyped behaviors, leading to a decrease in ambulatory movement.
Experimental Protocols
The standard method for assessing locomotor activity in rodents in the cited studies is the Open Field Test .
Open Field Test Protocol
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Apparatus:
-
An open-field arena, typically a square or circular enclosure with high walls to prevent escape. The floor is usually divided into a grid of squares (e.g., center and peripheral zones).
-
A video camera mounted above the arena to record the animal's movement.
-
Automated tracking software to analyze the video recordings and quantify locomotor parameters.
Procedure:
-
Acclimation: Animals are brought to the testing room and allowed to acclimate for a specified period (e.g., 30-60 minutes) to minimize stress-induced behavioral alterations.
-
Habituation (optional but recommended): Animals may be placed in the open field arena for a period on a day prior to the drug administration to familiarize them with the environment.
-
Drug Administration: Animals are administered either the vehicle (control), Prolintane, or d-amphetamine at the specified doses via intraperitoneal (i.p.) injection.
-
Testing: Following a predetermined post-injection period, the animal is placed in the center of the open field arena.
-
Data Collection: The animal's movement is recorded for a set duration (e.g., 60 minutes). The tracking software analyzes various parameters, including:
-
Total distance traveled: The total path length covered by the animal.
-
Horizontal activity: Number of grid lines crossed.
-
Vertical activity (rearing): Number of times the animal stands on its hind legs.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Stereotypy: Repetitive, invariant behaviors (e.g., gnawing, head weaving), which can be scored manually or by specific software algorithms.
-
-
Data Analysis: The collected data is statistically analyzed to compare the effects of the different drug treatments against the vehicle control group.
Signaling Pathways
The distinct effects of Prolintane and d-amphetamine on locomotor activity stem from their different mechanisms of action at the dopamine transporter (DAT).
Prolintane: Dopamine Reuptake Inhibition
Prolintane binds to the dopamine transporter (DAT) and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic signaling.
d-Amphetamine: Dopamine Release and Reuptake Inhibition
d-Amphetamine has a more complex mechanism. It is a substrate for DAT and is transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of dopamine and reverses the direction of DAT, causing a significant efflux of dopamine into the synaptic cleft. It also inhibits the reuptake of dopamine.[4]
Conclusion
Both Prolintane and d-amphetamine increase locomotor activity by enhancing dopaminergic neurotransmission. However, their distinct mechanisms of action—dopamine reuptake inhibition for Prolintane versus dopamine release and reuptake inhibition for d-amphetamine—likely account for differences in their potency and the qualitative nature of their behavioral effects. The available data suggests that d-amphetamine is a more potent psychostimulant. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their effects on locomotor activity and to explore the nuances of their behavioral profiles.
References
- 1. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Lisdexamfetamine, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine [frontiersin.org]
- 3. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Prolintane's Rewarding and Reinforcing Effects in Rodents: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the rewarding and reinforcing effects of Prolintane in rodent models against other well-established psychostimulants, namely cocaine and methylphenidate. The information is supported by experimental data to validate Prolintane's abuse potential.
Prolintane, a synthetic central nervous system stimulant, is structurally similar to amphetamine and pharmacologically acts as a dopamine reuptake inhibitor, akin to cocaine.[1][2] Its potential for abuse has been systematically evaluated in rodent models using a battery of behavioral assays, including locomotor activity, conditioned place preference (CPP), and self-administration (SA).[1] These studies are crucial in understanding its abuse liability and informing regulatory decisions.
Comparative Analysis of Behavioral Effects
To contextualize the rewarding and reinforcing properties of Prolintane, this guide compares its effects with cocaine, a widely abused psychostimulant, and methylphenidate, a commonly prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD) with a known abuse potential.[3][4]
Locomotor Activity
Locomotor activity is a primary indicator of a drug's stimulant properties. Prolintane has been shown to increase locomotor activity in mice, although to a lesser degree than methamphetamine.[1]
| Drug | Species/Strain | Dose (mg/kg, i.p.) | Route | % Increase in Locomotor Activity (Approx.) |
| Prolintane | Mice | 10 | i.p. | Significant Increase |
| 20 | i.p. | Significant Increase | ||
| Methamphetamine | Mice | 1 | i.p. | Greater than Prolintane |
Table 1: Comparison of the effects of Prolintane and Methamphetamine on locomotor activity in mice. Data derived from studies demonstrating a dose-dependent increase in activity.[1]
Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical model to assess the rewarding effects of drugs.[5] Prolintane has been demonstrated to produce a significant drug-paired place preference, indicating its rewarding properties.[1]
| Drug | Species/Strain | Dose (mg/kg) | Route | Preference Score / Time in Drug-Paired Chamber |
| Prolintane | Mice | 10 | i.p. | Significant Preference |
| 20 | i.p. | Significant Preference | ||
| Cocaine | Mice (C57BL/6J) | 10 | i.p. | Significant Preference |
| 20 | i.p. | Significant Preference | ||
| Methylphenidate | Mice | 10 | i.p. | Significant Preference |
Table 2: Comparison of the rewarding effects of Prolintane, Cocaine, and Methylphenidate in the Conditioned Place Preference paradigm.[1][6]
Self-Administration (SA)
The SA paradigm is considered the gold standard for assessing the reinforcing effects of a drug, as it measures the motivation of an animal to actively seek and consume the substance.[7] Mice have been shown to self-administer Prolintane intravenously, confirming its reinforcing effects.[1]
| Drug | Species/Strain | Dose (mg/kg/infusion) | Route | Number of Infusions / Active Lever Presses |
| Prolintane | Mice | 4 | i.v. | Higher infusion and active lever responses |
| Cocaine | Rats | 1.5 | i.v. | ~40 injections/day (in a 5-day history) |
| Methylphenidate | Rats | 0.56 | i.v. | ~40 injections/day (in a 5-day history) |
Table 3: Comparison of the reinforcing effects of Prolintane, Cocaine, and Methylphenidate in the Self-Administration paradigm.[1][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Locomotor Activity Assay
-
Animals: Male ICR mice are used.
-
Apparatus: A square open-field arena equipped with infrared beams to automatically record horizontal movements.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are placed individually into the locomotor activity chambers and their baseline activity is recorded for a set period (e.g., 30 minutes).
-
Following the habituation period, mice are administered Prolintane (10 or 20 mg/kg, i.p.), a comparator drug, or vehicle.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is then recorded for a subsequent period (e.g., 60-120 minutes).
-
Conditioned Place Preference (CPP) Protocol
-
Animals: Male ICR mice or other appropriate rodent strains are used.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, animals are placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes to determine any initial preference for one of the outer chambers.
-
Conditioning: This phase typically lasts for 4-8 days. On alternating days, animals receive an injection of the drug (e.g., Prolintane 10 or 20 mg/kg, i.p.) and are confined to one of the outer chambers for 30-45 minutes. On the other days, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with the initially non-preferred or preferred chamber can be biased or unbiased.[5]
-
Post-Conditioning (Test): On the test day, animals are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded for 15-20 minutes. A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference.[9]
-
Intravenous Self-Administration (SA) Protocol
-
Animals: Male mice or rats are surgically implanted with an intravenous catheter.
-
Apparatus: Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump connected to the animal's catheter.
-
Procedure:
-
Acquisition: Animals are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in the delivery of a drug infusion (e.g., Prolintane 4 mg/kg/infusion) and the presentation of a cue light. Presses on the inactive lever have no consequences. This continues until a stable level of responding is achieved.
-
Extinction: Active lever presses no longer result in drug infusion or cue presentation. This phase continues until responding on the active lever decreases to a predetermined criterion.
-
Reinstatement: Following extinction, the ability of drug-associated cues, a priming dose of the drug, or a stressor to reinstate drug-seeking behavior (i.e., pressing the active lever) is assessed.
-
Neurobiological Mechanisms and Signaling Pathways
Prolintane, like cocaine and methylphenidate, primarily exerts its effects by acting as a dopamine reuptake inhibitor.[1][2][3] This action leads to an increase in the extracellular concentration of dopamine in the brain's reward pathways, particularly the mesolimbic dopamine system.[1]
A single injection of Prolintane (20 mg/kg, i.p.) has been shown to significantly increase extracellular dopamine levels in the striatum.[1] This neurochemical effect is believed to underlie its stimulant, rewarding, and reinforcing properties. The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a key circuit in mediating reward and motivation.[10][11]
References
- 1. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolintane - Wikipedia [en.wikipedia.org]
- 3. americanaddictioncenters.org [americanaddictioncenters.org]
- 4. Methylphenidate and Cocaine Self-Administration Produce Distinct Dopamine Terminal Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]
- 7. Operant psychostimulant self-administration in a rat model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylphenidate and cocaine self-administration produce distinct dopamine terminal alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. simplypsychology.org [simplypsychology.org]
- 11. Brain Reward Pathways [neuroscience.mssm.edu]
Prolintane Hydrochloride vs. Cocaine: A Comparative Analysis of Dopamine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Prolintane Hydrochloride and cocaine, focusing on their mechanisms of action as dopamine reuptake inhibitors. The information presented is based on available experimental data to assist researchers in understanding the nuanced differences between these two psychoactive compounds.
Introduction
This compound is a stimulant that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Developed in the 1950s, it shares structural similarities with other stimulants like amphetamine. Cocaine, a well-known psychostimulant, also exerts its primary reinforcing effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[2] This guide will delve into the specifics of their interaction with the dopamine transporter (DAT), providing a comparative analysis of their potency and the experimental methods used to determine these properties.
Mechanism of Action: Dopamine Reuptake Inhibition
Both Prolintane and cocaine function by blocking the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft and transporting it back into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission.
Cocaine: Cocaine is a competitive inhibitor of the dopamine transporter.[3] Molecular modeling and mutagenesis studies suggest that cocaine binds to a site deeply buried within transmembrane segments 1, 3, 6, and 8 of the DAT, which overlaps with the binding site for dopamine.[4] This direct competition prevents dopamine from being reabsorbed, thus prolonging its effects in the synapse.
Prolintane: The pharmacological action of Prolintane is similar to that of cocaine, acting as a dopamine reuptake inhibitor rather than a dopamine releasing agent.[1] Studies in rodents have shown that Prolintane's stimulant effects are associated with the mesolimbic dopaminergic pathway and that it can produce stimulus properties that are similar to cocaine, albeit at a moderate level.[1] This suggests that Prolintane also interacts directly with the DAT to block dopamine reuptake.
Quantitative Comparison of Dopamine Reuptake Inhibition
To objectively compare the potency of this compound and cocaine as dopamine reuptake inhibitors, we have summarized their half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values from in vitro studies. These values are crucial indicators of a drug's potency at its target.
| Compound | Parameter | Value (µM) | Cell Line/Tissue | Reference |
| Cocaine | Ki | 0.6 | Not Specified | [5] |
| IC50 | 0.7 | Not Specified | [5] | |
| This compound | IC50 / Ki | Data Not Available | - | - |
Note: Despite extensive literature searches, specific IC50 or Ki values for this compound's inhibition of the dopamine transporter from peer-reviewed in vitro studies could not be located. The available research confirms its mechanism as a dopamine reuptake inhibitor but lacks the quantitative data necessary for a direct potency comparison with cocaine in this format.
Experimental Protocols
The determination of IC50 and Ki values for dopamine reuptake inhibitors typically involves in vitro assays using cell lines that express the dopamine transporter or isolated brain tissue. A common method is the radiolabeled dopamine ([3H]DA) uptake assay.
[3H]Dopamine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radioactively labeled dopamine into cells expressing the dopamine transporter.
Objective: To determine the IC50 value of a test compound for the dopamine transporter.
Materials:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.5 mM MgSO4, 1.25 mM CaCl2, 1.5 mM KH2PO4, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, pH 7.4)[6]
-
[3H]Dopamine
-
Test compounds (this compound, Cocaine) at various concentrations
-
Scintillation counter
Procedure:
-
Cell Culture: HEK-hDAT cells are cultured to confluency in appropriate media.
-
Assay Preparation: On the day of the experiment, the cell culture medium is removed, and the cells are washed with KRH buffer.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., cocaine) or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: A solution containing a fixed concentration of [3H]Dopamine is added to each well to initiate the uptake process.
-
Incubation: The cells are incubated for a short period (e.g., 8-10 minutes) at 37°C to allow for dopamine uptake.[6]
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]Dopamine.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [3H]Dopamine uptake is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the compound that inhibits 50% of the specific [3H]Dopamine uptake, is then calculated using non-linear regression analysis.
Determination of Non-Specific Uptake: Non-specific uptake is determined in the presence of a high concentration of a known potent DAT inhibitor (e.g., 10 µM nomifensine or cocaine) to block all specific transporter-mediated uptake.[6]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of dopamine reuptake and its inhibition by Prolintane and cocaine, as well as the workflow of a typical dopamine reuptake inhibition assay.
Caption: Mechanism of dopamine reuptake and its inhibition by Prolintane HCl and Cocaine.
Caption: Experimental workflow for a dopamine reuptake inhibition assay.
Conclusion
Both this compound and cocaine act as dopamine reuptake inhibitors by blocking the dopamine transporter. While their qualitative mechanism of action is similar, a direct quantitative comparison of their potency is hampered by the lack of publicly available IC50 or Ki values for Prolintane from in vitro dopamine transporter binding or uptake inhibition assays. Cocaine's potency as a DAT inhibitor is well-documented, with Ki values typically in the sub-micromolar range. Further research is required to precisely quantify the inhibitory potency of Prolintane at the dopamine transporter to allow for a more comprehensive comparison with cocaine and other psychostimulants. This information would be invaluable for understanding its pharmacological profile and potential for abuse.
References
- 1. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Interoceptive Stimulus Properties of Prolintane and Other Psychostimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the interoceptive stimulus properties of prolintane, a central nervous system stimulant, with other well-known psychostimulants. The information presented is based on preclinical experimental data, primarily from rodent models, and is intended to inform research and drug development in the field of psychopharmacology.
Introduction
Prolintane is a phenyl-2-pyrrolidinylpentane derivative that acts as a dopamine reuptake inhibitor, a mechanism it shares with cocaine.[1] Structurally, it bears resemblance to other stimulants like amphetamine.[1] Understanding the interoceptive stimulus properties of prolintane—the internal sensory effects that a drug produces—is crucial for assessing its abuse potential and for the development of novel therapeutics. This guide compares prolintane's effects in key preclinical assays with those of other psychostimulants, including methamphetamine, cocaine, and cathinone derivatives.
Quantitative Comparison of Interoceptive Effects
The following tables summarize the quantitative data from preclinical studies, providing a direct comparison of prolintane with other psychostimulants across several behavioral paradigms.
Table 1: Locomotor Activity
This assay measures the stimulant effects of a drug on spontaneous movement.
| Compound | Animal Model | Doses Tested (mg/kg, i.p.) | Effect on Locomotor Activity | ED50 (mg/kg) | Reference |
| Prolintane | Mice | 10, 20 | Increased, but to a lesser degree than methamphetamine | Not Reported | [1] |
| Methamphetamine | Mice | 1, 2, 4 | Dose-dependent increase | ~1.0 | [1] |
| Cocaine | Mice | 5, 10, 20 | Dose-dependent increase | ~5.0-10.0 | [1] |
Table 2: Conditioned Place Preference (CPP)
CPP is a measure of the rewarding effects of a drug, where an animal learns to associate a specific environment with the drug's effects.
| Compound | Animal Model | Doses Tested (mg/kg, i.p.) | CPP Effect | Effective Doses (mg/kg) | Reference |
| Prolintane | Mice | 10, 20 | Significant preference | 10, 20 | [1] |
| Methamphetamine | Mice | 0.5, 1, 2 | Significant preference | 1, 2 | [1] |
| Cocaine | Mice | 5, 10, 20 | Significant preference | 10, 20 | [1] |
Table 3: Intravenous Self-Administration (IVSA)
IVSA is a direct measure of the reinforcing properties of a drug, where an animal performs a task (e.g., lever pressing) to receive an infusion of the drug.
| Compound | Animal Model | Dose per Infusion (mg/kg) | Reinforcing Effect | Breakpoint (Progressive Ratio) | Reference |
| Prolintane | Mice | 4 | Higher infusion and active lever responses | Not Reported | [1] |
| Methamphetamine | Rats | 0.05 | Maintained self-administration | Not Reported | |
| Cocaine | Rats | 0.25, 0.5, 1.0 | Dose-dependent self-administration | Dose-dependent |
Table 4: Drug Discrimination
This assay assesses the subjective (interoceptive) effects of a drug by training an animal to recognize the internal cues produced by a specific "training" drug. Generalization occurs when a novel drug produces similar internal cues, leading the animal to respond as if it received the training drug.
| Training Drug | Test Compound | Animal Model | Generalization | ED50 (mg/kg) | Reference |
| Cocaine | Prolintane | Rats | Partial (up to 38.57% at 10 mg/kg) | >10 | [1] |
| Cocaine | Methamphetamine | Rats | Full | 0.3 | |
| Cocaine | Methylphenidate | Rats | Full | 1.0 | |
| Cocaine | MDPV | Rats | Full | 0.32 |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of the protocols used in the key studies cited.
Locomotor Activity Assay
-
Animals: Male ICR mice.
-
Apparatus: A square open-field arena (40 x 40 x 40 cm) equipped with infrared photobeams to automatically record movement.
-
Procedure: Mice were habituated to the testing room for at least 1 hour before the experiment. Following habituation, they were placed in the locomotor activity chambers for a 30-minute habituation period. After this, they received an intraperitoneal (i.p.) injection of either vehicle, prolintane, methamphetamine, or cocaine. Locomotor activity (distance traveled) was then recorded for a specified period (e.g., 60 minutes).[1]
Conditioned Place Preference (CPP) Protocol
-
Animals: Male ICR mice.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer conditioning chambers, separated by a smaller neutral central chamber.
-
Procedure: The protocol consists of three phases:
-
Pre-conditioning (Baseline): On day 1, mice are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes to determine any initial preference for a particular side.
-
Conditioning (4 days): This phase consists of alternating injections of the drug and vehicle. On drug conditioning days, mice receive an i.p. injection of the psychostimulant (e.g., prolintane, methamphetamine, or cocaine) and are immediately confined to one of the conditioning chambers for 30 minutes. On vehicle conditioning days, they receive a vehicle injection and are confined to the opposite chamber for 30 minutes. The drug-paired chamber is counterbalanced across animals.[1]
-
Post-conditioning (Test): On the day after the final conditioning session, the partitions are removed, and the mice are placed in the central chamber and allowed to freely explore the entire apparatus for 15 minutes in a drug-free state. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference.[1]
-
Intravenous Self-Administration (IVSA) Protocol
-
Animals: Male C57BL/6J mice.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump for intravenous drug delivery.
-
Procedure:
-
Surgery: Mice are surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Acquisition: Following recovery from surgery, mice are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in the delivery of a drug infusion (e.g., prolintane) and the presentation of a light cue. Presses on the inactive lever have no programmed consequences. Sessions continue until a stable pattern of responding is established.[1]
-
Progressive Ratio (PR) Schedule: To assess the motivational strength of the drug, a PR schedule can be implemented where the number of lever presses required to earn each subsequent infusion increases progressively. The "breakpoint" is the highest number of responses an animal will make to obtain a single infusion, and it serves as a measure of the reinforcing efficacy of the drug.
-
Drug Discrimination Protocol
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Training: Rats are trained to press one lever (the "drug" lever) after receiving an injection of a specific training drug (e.g., cocaine, 10 mg/kg, i.p.) and a different lever (the "saline" lever) after receiving a saline injection. Correct lever presses are rewarded with food pellets. Training continues until the rats reliably press the correct lever based on the injection they received.[1]
-
Generalization Testing: Once the discrimination is learned, test sessions are conducted where different doses of the training drug or a novel compound (e.g., prolintane) are administered. The percentage of responses on the drug-appropriate lever is measured. Full generalization is typically defined as ≥80% of responses on the drug lever, while partial generalization falls between 20% and 80%. No generalization is indicated by <20% drug-lever responding.[1]
-
Signaling Pathways and Experimental Workflows
The interoceptive effects of prolintane and other psychostimulants are primarily mediated by their interaction with the dopamine transporter (DAT). Inhibition of the DAT leads to an increase in extracellular dopamine levels in key brain regions associated with reward and motivation, such as the nucleus accumbens.
Caption: Mechanism of action of psychostimulants at the dopamine synapse.
Caption: Experimental workflow for a drug discrimination study.
Conclusion
The available preclinical data indicate that prolintane possesses interoceptive stimulus properties that are comparable, though not identical, to other psychostimulants. It demonstrates clear stimulant, rewarding, and reinforcing effects. In drug discrimination studies, prolintane partially generalizes to a cocaine cue, suggesting some overlap in their subjective effects, which is consistent with their shared mechanism as dopamine reuptake inhibitors.[1] However, the partial nature of this generalization suggests that the interoceptive effects of prolintane are not identical to those of cocaine. Further research is warranted to fully elucidate the neurobiological underpinnings of prolintane's unique stimulus properties and to comprehensively compare it with a broader range of emerging psychostimulant compounds. This information is critical for a more complete understanding of its abuse liability and potential therapeutic applications.
References
A Comparative Analysis of the Abuse Liability of Prolintane and Pyrovalerone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolintane and pyrovalerone are both central nervous system (CNS) stimulants with a history of clinical use and a potential for abuse. Prolintane, structurally similar to amphetamine, acts primarily as a dopamine reuptake inhibitor, akin to cocaine.[1] Pyrovalerone is a synthetic cathinone derivative and a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3] This guide provides a comparative analysis of their abuse liability, drawing upon preclinical experimental data. While direct comparative studies are limited, this document synthesizes available data to offer a comprehensive overview for research and drug development purposes.
Pharmacological Profile: Receptor Binding Affinities
The interaction of these compounds with monoamine transporters is a key determinant of their stimulant effects and abuse potential. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating a higher affinity.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| Prolintane | Data Not Available | Data Not Available | Data Not Available |
| Pyrovalerone | 78 ± 18[1] | High Affinity (qualitative)[4] | Low Affinity (qualitative)[4] |
Note: Specific Ki values for prolintane at the dopamine, norepinephrine, and serotonin transporters could not be located in the reviewed literature. Pyrovalerone demonstrates a high affinity for the dopamine transporter.[1]
Neurochemical Effects: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure neurotransmitter levels in the brain of awake, freely moving animals. An increase in extracellular dopamine in reward-related brain regions, such as the nucleus accumbens and striatum, is a hallmark of drugs with abuse potential.
| Compound | Animal Model | Brain Region | Dose | Peak Dopamine Increase (% of Baseline) |
| Prolintane | Mice | Striatum | 20 mg/kg (IP) | Significant Increase (quantitative data not available)[1] |
| Pyrovalerone (analog MDPV) | Rats | Nucleus Accumbens | 0.1 - 0.3 mg/kg (IV) | ~200-400%[5] |
A study on prolintane demonstrated that a 20 mg/kg intraperitoneal (IP) injection significantly increased extracellular dopamine levels in the striatum of mice.[1] While the precise quantitative increase was not reported in the available literature, the finding suggests a mechanism consistent with abuse liability. For pyrovalerone, data from its potent analog, 3,4-Methylenedioxypyrovalerone (MDPV), shows a dose-dependent increase in dopamine in the nucleus accumbens of rats, reaching approximately 200-400% of baseline levels following intravenous (IV) administration.[5]
Behavioral Effects: Locomotor Activity
Psychostimulants typically increase locomotor activity. This is often measured as the total distance traveled in an open field arena.
| Compound | Animal Model | Doses Tested | Effect on Locomotor Activity |
| Prolintane | Mice | 10 and 20 mg/kg (IP) | Increased locomotor activity, but to a lesser degree than methamphetamine.[1] |
| Pyrovalerone | Zebrafish | >1 µM | 3-hour treatment induced hypoactivity, while a 24-hour treatment increased locomotor activity.[2] |
Prolintane, at doses of 10 and 20 mg/kg (IP), has been shown to increase locomotor activity in mice, although this effect was less pronounced than that of methamphetamine.[1] Studies on pyrovalerone in zebrafish have yielded mixed results, with shorter exposures leading to decreased activity and longer exposures resulting in increased activity.[2]
Reinforcing Effects: Drug Self-Administration
Drug self-administration is a gold-standard preclinical model for assessing the reinforcing properties and abuse potential of a substance. In this paradigm, animals learn to perform a response (e.g., lever press) to receive an infusion of the drug.
| Compound | Animal Model | Dose per Infusion | Key Findings |
| Prolintane | Mice | 4 mg/kg (IV) | Showed a higher number of infusions and more active lever responses compared to inactive lever responses.[1] |
| Pyrovalerone (analog MDPV) | Rats | 0.01 - 0.5 mg/kg (IV) | Readily self-administered; demonstrated greater potency and efficacy than methamphetamine.[5] |
Mice were found to self-administer prolintane intravenously at a dose of 4 mg/kg per infusion, indicating it has reinforcing effects.[1] The pyrovalerone analog MDPV is readily self-administered by rats and appears to be a more potent and effective reinforcer than methamphetamine.[5]
Rewarding Effects: Conditioned Place Preference (CPP)
Conditioned place preference is a form of Pavlovian conditioning used to measure the rewarding effects of a drug. An animal's preference for an environment previously paired with the drug is taken as an index of the drug's rewarding properties.
| Compound | Animal Model | Doses Tested | Outcome |
| Prolintane | Rodents | 10 and 20 mg/kg | Produced a significant drug-paired place preference.[1] |
| Pyrovalerone (analog MDPV) | Rats | 1, 3.2, 5.6 mg/kg | Produced significant conditioned place preference.[6] |
Prolintane produced a significant conditioned place preference in rodents at doses of 10 and 20 mg/kg.[1] Similarly, the pyrovalerone analog MDPV also induced a significant place preference in rats at various doses.[6]
Experimental Protocols
A detailed understanding of the methodologies used in these studies is crucial for interpreting the data.
Receptor Binding Affinity Assays
-
General Principle: These assays determine how strongly a drug binds to a specific receptor or transporter.
-
Methodology:
-
Preparation of cell membranes or brain tissue homogenates containing the target transporter (DAT, NET, or SERT).
-
Incubation of the membranes with a radiolabeled ligand that is known to bind to the transporter.
-
Addition of varying concentrations of the test drug (Prolintane or Pyrovalerone) to compete with the radioligand for binding.
-
Separation of the bound from the unbound radioligand by filtration.
-
Quantification of the radioactivity of the bound ligand.
-
The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
-
General Principle: This technique allows for the collection and measurement of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
-
Methodology:
-
Surgical implantation of a microdialysis probe into the target brain region (e.g., striatum or nucleus accumbens).
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.
-
The collected dialysate is then analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentration of dopamine.
-
Baseline levels are established before the administration of the test drug, and changes in neurotransmitter levels are measured over time after drug administration.
-
Locomotor Activity
-
General Principle: This assay measures the stimulant or depressant effects of a drug on an animal's spontaneous movement.
-
Methodology:
-
Animals are placed individually into an open-field arena equipped with infrared beams or video tracking software.
-
After an initial habituation period, animals are administered the test drug or vehicle.
-
Locomotor activity, typically measured as total distance traveled, is recorded for a set period.
-
Dose-response curves are generated by testing different doses of the drug.
-
Drug Self-Administration
-
General Principle: This operant conditioning paradigm assesses the reinforcing effects of a drug, which is a strong predictor of its abuse liability.
-
Methodology:
-
Animals are surgically implanted with an intravenous catheter.
-
They are then placed in an operant chamber equipped with two levers (or nose-poke holes).
-
Pressing the "active" lever results in the delivery of a drug infusion, while pressing the "inactive" lever has no consequence.
-
The number of infusions earned and the pattern of responding are recorded.
-
Different schedules of reinforcement can be used, such as fixed-ratio (a set number of responses for each infusion) or progressive-ratio (the number of responses required for each subsequent infusion increases).
-
Conditioned Place Preference (CPP)
-
General Principle: This is a Pavlovian conditioning procedure used to measure the rewarding effects of a drug by pairing its effects with a distinct environment.
-
Methodology:
-
The apparatus consists of two or more compartments with distinct visual and tactile cues.
-
Pre-conditioning phase: The animal's initial preference for either compartment is assessed.
-
Conditioning phase: Over several days, the animal receives the drug and is confined to one compartment, and on alternate days, receives a vehicle injection and is confined to the other compartment.
-
Test phase: The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
-
Visualizations
Dopamine Transporter Blockade Signaling Pathway
Caption: Signaling pathway of dopamine transporter blockade by Prolintane and Pyrovalerone.
Experimental Workflow for Drug Self-Administration
References
- 1. Conditioned Place Preference Following Concurrent Treatment with 3, 4-Methylenedioxypyrovalerone (MDPV) and Methamphetamine in Male and Female Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prolintane and Methylphenidate in Preclinical Models of ADHD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. Pharmacological intervention remains a cornerstone of ADHD management, with psychostimulants such as methylphenidate being the most commonly prescribed treatment. This guide provides a comparative analysis of prolintane, a lesser-known central nervous system stimulant, and the widely used methylphenidate, focusing on their effects in preclinical animal models relevant to ADHD. Both compounds are norepinephrine-dopamine reuptake inhibitors (NDRIs), suggesting a similar mechanism of action. However, a detailed comparison of their preclinical profiles is crucial for understanding their potential therapeutic similarities and differences.
Mechanism of Action: Targeting Dopamine and Norepinephrine Transporters
Both prolintane and methylphenidate exert their effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.
Signaling Pathway of Prolintane and Methylphenidate
Figure 1: Simplified signaling pathway for Prolintane and Methylphenidate.
While direct comparative binding affinity data for prolintane is limited, its structural analog, α-pyrrolidinopentiophenone (α-PVP), is a potent NDRI. The IC50 values for α-PVP at the dopamine and norepinephrine transporters have been reported to be in the nanomolar range, similar to methylphenidate.
| Compound | Transporter | Ki (nM) | IC50 (nM) | Reference |
| Methylphenidate | DAT | - | 34 | [1] |
| NET | - | 339 | [1] | |
| α-PVP (Prolintane analog) | DAT | - | 13-80 | [2] |
| NET | - | 14-70 | [2] |
Table 1: In Vitro Transporter Binding Affinity
Behavioral Effects in Animal Models of ADHD
Animal models are instrumental in dissecting the behavioral effects of psychostimulants. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of ADHD, exhibiting key behavioral traits of the disorder, including hyperactivity, impulsivity, and deficits in sustained attention.
Locomotor Activity (Hyperactivity)
Both prolintane and methylphenidate have been shown to increase locomotor activity in rodents. However, the context and dose-dependency of these effects are critical for their interpretation in an ADHD model.
A study investigating the abuse potential of prolintane found that acute administration of 10 and 20 mg/kg (intraperitoneal) increased locomotor activity in mice, although to a lesser extent than methamphetamine.[3] In the SHR model, methylphenidate has been shown to have complex effects on locomotor activity. While it can increase locomotion, under certain conditions, it can also have a calming effect or no significant effect on hyperactivity, which is considered a "paradoxical" effect in the context of ADHD treatment.[4][5]
| Compound | Animal Model | Dose | Route | Effect on Locomotor Activity | Reference |
| Prolintane | Mice | 10, 20 mg/kg | IP | Increased | [3] |
| Methylphenidate | SHR | Not specified | Not specified | Variable (can increase or have no effect) | [4][5] |
| Methylphenidate | WKY Rats | Not specified | Not specified | Increased | [6] |
Table 2: Effects on Locomotor Activity
Impulsivity
Impulsivity, a core symptom of ADHD, can be assessed in animal models using tasks such as the delay discounting task. In this task, animals choose between a small, immediate reward and a larger, delayed reward. A preference for the smaller, immediate reward is indicative of impulsive choice.
Studies in SHR have shown that methylphenidate can reduce impulsive choice, increasing the preference for the larger, delayed reward.[7] The effects of prolintane on impulsivity in a delay discounting paradigm have not been extensively studied.
| Compound | Animal Model | Task | Effect on Impulsivity | Reference |
| Methylphenidate | SHR | Delay Discounting | Decreased | [7] |
| Prolintane | Not Reported | Not Reported | Not Reported | - |
Table 3: Effects on Impulsivity
Attention
Deficits in sustained attention are another hallmark of ADHD. The 5-choice serial reaction time task (5-CSRTT) is a widely used operant conditioning task to assess visuospatial attention and motor impulsivity in rodents.
In the 5-CSRTT, methylphenidate has been shown to improve accuracy in some studies, indicating an enhancement of attentional performance.[8] However, the effects can be variable and dependent on the specific parameters of the task and the animal strain used. To date, there is a lack of published data on the effects of prolintane in the 5-CSRTT.
| Compound | Animal Model | Task | Effect on Attention (Accuracy) | Reference |
| Methylphenidate | SHR | 5-CSRTT | Increased (in some studies) | [8] |
| Prolintane | Not Reported | Not Reported | Not Reported | - |
Table 4: Effects on Attention
Experimental Protocols
Locomotor Activity Assay
Workflow for Locomotor Activity Assessment
Figure 2: General workflow for a locomotor activity experiment.
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams or video tracking software.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals are then placed individually into the locomotor activity chambers for a habituation period (e.g., 30-60 minutes).
-
Following habituation, animals are removed, administered the test compound (prolintane, methylphenidate) or vehicle via the appropriate route (e.g., intraperitoneal injection), and immediately returned to the chambers.
-
Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the chamber are quantified and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
5-Choice Serial Reaction Time Task (5-CSRTT)
Workflow for 5-CSRTT Experiment
Figure 3: General workflow for a 5-CSRTT experiment.
-
Apparatus: An operant chamber with five response apertures, a food magazine for reward delivery, and a controlling computer.[9]
-
Procedure:
-
Training: Rats are trained over several weeks to nose-poke into one of five briefly illuminated apertures to receive a food reward. The stimulus duration is gradually decreased, and the inter-trial interval (ITI) is varied to increase the attentional demand.[3][9]
-
Testing: Once a stable baseline performance is achieved, animals are administered the test compound or vehicle before the test session.
-
The session consists of a series of trials where a light stimulus is presented in one of the five apertures for a short duration.
-
-
Data Analysis: Key performance measures include:
-
Accuracy (% correct): A measure of attention.
-
Omissions: Failure to respond, indicating inattention.
-
Premature responses: Responses made during the ITI, a measure of impulsivity.
-
Response latency: Time taken to make a correct response.
-
Delay Discounting Task
Workflow for Delay Discounting Experiment
Figure 4: General workflow for a delay discounting experiment.
-
Apparatus: An operant chamber with two levers or nose-poke apertures and a food dispenser.
-
Procedure:
-
Training: Animals are trained to associate one lever/aperture with a small, immediate reward (e.g., one food pellet) and the other with a larger, delayed reward (e.g., four food pellets).
-
Testing: During the test session, the delay to the larger reward is systematically varied across blocks of trials (e.g., 0, 4, 8, 16 seconds).
-
-
Data Analysis: The percentage of choices for the larger, delayed reward is plotted as a function of the delay. A rightward shift in the discounting curve indicates a decrease in impulsivity.
Conclusion and Future Directions
Both prolintane and methylphenidate act as norepinephrine-dopamine reuptake inhibitors, a mechanism central to the therapeutic effects of many ADHD medications. Preclinical data for methylphenidate in animal models of ADHD, such as the SHR, demonstrate its efficacy in improving core behavioral deficits. While data on prolintane is more limited, its known mechanism of action and effects on locomotor activity suggest a profile that warrants further investigation in the context of ADHD.
Crucially, there is a significant gap in the literature regarding the direct comparison of prolintane and methylphenidate in validated animal models of ADHD. Future research should focus on head-to-head comparative studies evaluating their effects on hyperactivity, impulsivity, and inattention in models like the SHR, using standardized behavioral paradigms such as the 5-CSRTT and delay discounting tasks. Furthermore, obtaining precise in vitro binding affinities (Ki values) for prolintane at DAT and NET is essential for a more complete pharmacological comparison. Such studies would provide valuable insights for drug development professionals and researchers seeking to understand the therapeutic potential of alternative NDRIs for the treatment of ADHD.
References
- 1. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 2. Spontaneously hypertensive (SHR) rats choose more impulsively than Wistar-Kyoto (WKY) rats on a delay discounting task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. touchscreencognition.org [touchscreencognition.org]
- 4. Systematic review and meta-analysis of the behavioral effects of methylphenidate in the spontaneously hypertensive rat model of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. app.jove.com [app.jove.com]
- 7. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 9. maze.conductscience.com [maze.conductscience.com]
Validating Prolintane as a Positive Control in Dopamine Transporter Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prolintane and its analogs as suitable positive controls in dopamine transporter (DAT) binding assays. By examining its performance against established DAT inhibitors, cocaine and GBR 12909, this document offers supporting experimental data and detailed protocols to validate its use in research and drug development settings.
Performance Comparison of DAT Inhibitors
Prolintane, a well-documented dopamine reuptake inhibitor, demonstrates a pharmacological profile suitable for a positive control in DAT binding assays.[1] Its mechanism of action, shared with other psychostimulants like cocaine, involves blocking the dopamine transporter, thereby increasing extracellular dopamine levels.[1] To quantitatively assess its utility, we compare the binding affinity of its potent analog, α-Pyrrolidinopentiophenone (α-PVP), also known as β-Keto-prolintane, with cocaine and the selective DAT inhibitor GBR 12909.
| Compound | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| α-PVP (β-Keto-prolintane) | Dopamine Reuptake Inhibition | - | 13 - 80[2] |
| Cocaine | [³H]WIN 35,428 Binding | 200[3] | 255.2 - 510[3] |
| GBR 12909 | Dopamine Reuptake Inhibition | - | - |
| [³H]GBR 12935 Binding | - | - |
Note: Data is compiled from various in vitro studies and cell lines, which may contribute to variability in reported values.
α-PVP exhibits a high affinity for the dopamine transporter, with IC₅₀ values in the low nanomolar range, comparable to and in some cases more potent than cocaine.[2][3] This potent inhibition of dopamine reuptake validates the use of prolintane or its close analogs as a reliable positive control to confirm the integrity and responsiveness of the experimental system in DAT binding and uptake assays.
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter is provided below. This protocol is a synthesized representation of standard practices in the field.[4][5]
Dopamine Transporter (DAT) Radioligand Binding Assay
1. Materials and Reagents:
-
Cell Culture: HEK293 cells stably or transiently expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or another suitable high-affinity DAT radioligand.
-
Positive Controls: Prolintane, Cocaine, GBR 12909.
-
Test Compounds: Compounds to be evaluated for DAT binding affinity.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Krebs-Henseleit buffer (KHB).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
2. Cell Preparation:
-
Culture hDAT-expressing HEK293 cells to 70-90% confluency.
-
For adherent cell assays, wash the cells once with room temperature assay buffer.
-
For suspension cell assays, detach cells using a non-enzymatic cell dissociation solution, wash, and resuspend in assay buffer to the desired concentration.
3. Binding Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer containing various concentrations of the test compound or positive control. For determining total binding, add 50 µL of assay buffer alone. For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM mazindol).
-
Add 50 µL of the cell suspension or directly to the wells with adherent cells.
-
Add 50 µL of the radioligand solution at a final concentration near its Kd value.
-
Incubate the plate for 30-60 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and quantify the bound radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor compound.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value (the equilibrium dissociation constant of the competitor) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of dopamine reuptake inhibition and a typical experimental workflow for a DAT binding assay.
References
- 1. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Prolintane's Stimulant Properties Compared to Newer Synthetic Cathinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical comparison of the stimulant properties of prolintane, a classical central nervous system (CNS) stimulant, with those of newer, more potent synthetic cathinones. The emergence of numerous synthetic cathinones, often colloquially termed "bath salts," on the new psychoactive substances (NPS) market has necessitated a thorough pharmacological comparison to understand their mechanisms, potency, and potential for abuse.[1][2] This document summarizes key experimental data on their interactions with monoamine transporters and their effects on locomotor activity, providing a resource for researchers in pharmacology and drug development.
Overview of Prolintane and Synthetic Cathinones
Prolintane is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was developed in the 1950s.[3] Structurally, it is a phenylalkylpyrrolidine and is related to other stimulants like pyrovalerone.[3] It acts by blocking the reuptake of dopamine and norepinephrine at their respective transporters (DAT and NET), leading to increased extracellular concentrations of these neurotransmitters.[3]
Synthetic cathinones are derivatives of the naturally occurring stimulant cathinone, found in the khat plant.[2] These compounds are β-keto analogues of amphetamines.[2] The newer synthetic cathinones can be broadly categorized based on their primary mechanism of action at monoamine transporters:
-
Uptake Inhibitors (Blockers): Similar to cocaine and prolintane, these compounds primarily block the reuptake of neurotransmitters. The pyrrolidine-containing cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP), are potent examples of this class.[4][5]
-
Substrate-Type Releasers: Similar to amphetamine, these compounds are transported into the presynaptic terminal and induce the reverse transport (efflux) of neurotransmitters. Mephedrone (4-methylmethcathinone) is a well-characterized example of a cathinone that acts as a releaser.[6][7]
Comparative Pharmacology at Monoamine Transporters
The primary mechanism of action for both prolintane and the compared synthetic cathinones involves the modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. However, their potency and selectivity vary significantly.
Prolintane acts as a dopamine reuptake inhibitor, similar to cocaine.[3] The newer synthetic cathinones of the pyrrolidinophenone class, such as MDPV and α-PVP, are exceptionally potent and selective inhibitors of DAT and NET, with significantly less activity at SERT.[4][8][9] In contrast, cathinones like mephedrone act as non-selective substrates, promoting the release of dopamine, norepinephrine, and serotonin.[6][7]
Data Presentation: In Vitro Transporter Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) for prolintane and selected synthetic cathinones at human monoamine transporters. Lower IC50 values indicate greater potency.
| Compound | Primary Mechanism | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Reference(s) |
| Prolintane | Reuptake Inhibitor | Data not available | Data not available | Data not available | Not applicable | [3] |
| Mephedrone | Releaser | 5900 | 1900 | 19300 | ~0.3 | [7] |
| MDPV | Reuptake Inhibitor | 4.0 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | ~826 | [4][10] |
| α-PVP | Reuptake Inhibitor | 12.8 ± 1.2 | 14.2 ± 1.2 | >10,000 | >781 | [4] |
Note: Direct, comparable in vitro binding or uptake inhibition data for prolintane is sparse in recent literature. Its mechanism is well-established as a DAT/NET reuptake inhibitor.[3]
Comparative Effects on Locomotor Activity
Locomotor activity in rodents is a standard preclinical measure used to assess the stimulant effects of drugs.
Prolintane has been shown to increase locomotor activity in mice at doses of 10 and 20 mg/kg (intraperitoneal injection), though to a lesser degree than methamphetamine.[3] A single 20 mg/kg dose also significantly increased extracellular dopamine in the striatum, suggesting the locomotor effects are mediated by the mesolimbic dopamine pathway.[3]
Synthetic cathinones generally produce robust increases in locomotor activity.
-
MDPV and α-PVP are potent locomotor stimulants in mice, with their effects being blocked by dopamine antagonists, confirming a primary dopaminergic mechanism.[11]
-
Studies have shown that the potency of pyrrolidine-containing cathinones in producing stimulant-like effects correlates positively with their potency to inhibit dopamine uptake at DAT.[12]
Visualized Signaling Pathways and Experimental Workflows
Signaling Pathway of Reuptake Inhibition
Caption: Mechanism of Action for Prolintane and Pyrrolidinophenone Cathinones.
Experimental Workflow for Locomotor Activity Assessment
Caption: Workflow for a typical rodent locomotor activity study.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This in vitro assay is used to determine the potency of a compound to inhibit the function of dopamine, norepinephrine, or serotonin transporters.
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing the human DAT, NET, or SERT are commonly used.[1]
-
Procedure:
-
Cells are cultured to near confluence in 96-well plates.
-
On the day of the assay, the culture medium is removed, and cells are washed with a Krebs-HEPES buffer (KHB).
-
Cells are pre-incubated for a short period (e.g., 5-30 minutes) with various concentrations of the test compound (e.g., prolintane, MDPV) or a known selective inhibitor (for determining non-specific uptake).[1][13]
-
Uptake is initiated by adding a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) at a concentration near its Km value.[13]
-
The reaction is allowed to proceed for a predetermined time at a controlled temperature (e.g., 37°C).
-
The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the unbound radioligand.[13]
-
Cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
Rodent Locomotor Activity Assay
This in vivo assay measures the stimulant or depressant effects of a compound on spontaneous motor activity in rodents (typically mice or rats).
-
Apparatus: An open-field arena equipped with a grid of infrared photobeams (actophotometer) or a video tracking system is used.[14]
-
Procedure:
-
Animals are first habituated to the testing room and then to the open-field arena for a set period (e.g., 60 minutes) to allow exploratory behavior to subside.[14][15]
-
Following habituation, a baseline level of activity may be recorded.
-
Animals are administered the test compound (e.g., prolintane) or a vehicle control, typically via intraperitoneal (i.p.) injection.[3]
-
Immediately after injection, the animal is returned to the arena, and its locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).[14]
-
-
Data Collection and Analysis: The system records various parameters, most commonly the number of photobeam breaks (horizontal activity) or the total distance traveled (cm) as measured by video tracking software. Data is typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect. The total activity over the entire session is compared between drug-treated and vehicle-treated groups using statistical methods like ANOVA.[14]
Conclusion
Prolintane is a classical NDRI stimulant with a well-understood mechanism of action. In comparison, newer synthetic cathinones represent a pharmacologically diverse class of compounds. The pyrrolidinophenone-type cathinones, such as MDPV and α-PVP, are exceptionally potent DAT/NET reuptake inhibitors, far exceeding the potency of older stimulants like cocaine and likely prolintane.[4] Their high affinity for the dopamine transporter strongly correlates with their potent locomotor stimulant effects and high abuse potential.[12] In contrast, other synthetic cathinones like mephedrone function primarily as monoamine releasers, a mechanism more akin to amphetamine. This critical distinction in mechanism and potency underscores the significant public health risk posed by these newer synthetic compounds and highlights the necessity for continued pharmacological characterization to inform regulatory and therapeutic strategies.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro [frontiersin.org]
- 3. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychonautwiki.org [psychonautwiki.org]
- 10. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 15. The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Prolintane Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of Prolintane Hydrochloride is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As a psychoactive compound structurally related to amphetamines, it requires careful handling throughout its lifecycle, including final disposition.[1][2] This guide provides essential procedural information for the safe and compliant disposal of this compound in a laboratory setting.
Key Hazard and Regulatory Data
This compound is classified as toxic if swallowed and harmful to aquatic life. Therefore, it must be managed as a hazardous waste and disposed of in accordance with local, regional, and national regulations. Disposal with household garbage or into the sewage system is strictly prohibited. In the United States, the management of hazardous pharmaceutical waste is governed by the Environmental Protection Agency (EPA), particularly under the Resource Conservation and Recovery Act (RCRA) and the regulations outlined in 40 CFR Part 266 Subpart P.[3][4][5] A key provision of these regulations is the prohibition of sewering hazardous waste pharmaceuticals.[6]
| Hazard Information (from Safety Data Sheet) | Data |
| GHS Classification | Acute Toxicity - Oral 3; Aquatic Acute 3 |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed; H402: Harmful to aquatic life |
| Disposal Precaution | P501: Dispose of contents/container in accordance with local/regional/national/international regulations |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure assumes the material is a non-creditable hazardous waste pharmaceutical.
1. Waste Identification and Classification:
-
Characterize the Waste: Identify all waste containing this compound. This includes pure solid compound, contaminated labware (e.g., vials, spatulas, weighing paper), and solutions.
-
Hazardous Waste Determination: Based on its acute toxicity, this compound should be managed as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes that may apply.
2. Segregation and Containerization:
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical. The container must be structurally sound, leak-proof, and kept closed when not in use.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other constituents. The accumulation start date should also be clearly marked.
3. On-site Accumulation and Storage:
-
Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area or central hazardous waste storage area.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials.[7] Store the container in a locked-up area to prevent unauthorized access.
4. Arrange for Licensed Disposal:
-
Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Transportation and Manifest: The off-site transportation of hazardous waste requires a certified transporter and a completed hazardous waste manifest to track the waste from its origin to its final disposal facility.[6]
-
Final Disposal Method: The EPA requires hazardous pharmaceutical waste to be treated at a permitted facility before disposal.[3] Incineration at a licensed medical or hazardous waste incineration site is the most common and recommended final disposal method.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
